molecular formula C6H7NO3S B1296264 6-Methylpyridine-3-sulfonic acid CAS No. 4808-69-9

6-Methylpyridine-3-sulfonic acid

Cat. No.: B1296264
CAS No.: 4808-69-9
M. Wt: 173.19 g/mol
InChI Key: QFPGRDDFLCHSMR-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methylpyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPGRDDFLCHSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297307
Record name 6-methylpyridine-3-sulfonic acid
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Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4808-69-9
Record name 4808-69-9
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Record name 6-methylpyridine-3-sulfonic acid
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Record name 6-Methylpyridine-3-sulfonic acid
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Foundational & Exploratory

6-Methylpyridine-3-sulfonic Acid: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methylpyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway and expected analytical data based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

This compound is a substituted pyridine derivative containing both a methyl group and a sulfonic acid moiety. This unique combination of functional groups imparts specific physicochemical properties, making it an attractive intermediate for the development of novel pharmaceuticals and functional materials. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a sulfonic acid group can enhance water solubility and introduce a potential binding site for biological targets.

Synthesis of this compound

A plausible and direct route for the synthesis of this compound is the electrophilic sulfonation of 2-picoline (6-methylpyridine). The electron-donating nature of the methyl group directs the incoming sulfonic acid group primarily to the 3- and 5-positions. While a mixture of isomers is expected, the 3-sulfonated product is a significant component.

Experimental Protocol: Direct Sulfonation of 2-Picoline

Materials:

  • 2-Picoline (6-Methylpyridine)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Barium Carbonate or Calcium Carbonate

  • Sulfuric Acid (concentrated)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethanol

Procedure:

  • Sulfonation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, carefully add 1.0 mole of 2-picoline. Cool the flask in an ice bath. Slowly add 3.0 moles of fuming sulfuric acid (20% oleum) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C. After the addition is complete, heat the reaction mixture to 220-240 °C in an oil bath and maintain this temperature for 4-6 hours.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of barium carbonate or calcium carbonate until the pH is approximately 7. The precipitation of barium or calcium sulfate will occur.

  • Filtration: Filter the mixture to remove the insoluble sulfate salt. Wash the filter cake with hot water to ensure complete recovery of the product.

  • Acidification and Crystallization: Combine the filtrate and washings. Add a slight excess of sulfuric acid to precipitate any remaining barium or calcium ions as their sulfate salts and filter again. Concentrate the filtrate by evaporation under reduced pressure. To the concentrated solution, add concentrated hydrochloric acid to precipitate the hydrochloride salt of the unreacted picoline, which can be removed by filtration. The filtrate is then further concentrated and cooled to induce crystallization of this compound.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow Start 2-Picoline Sulfonation Sulfonation with Fuming Sulfuric Acid (220-240 °C) Start->Sulfonation Neutralization Neutralization with BaCO3 / CaCO3 Sulfonation->Neutralization Filtration1 Filtration to remove BaSO4 / CaSO4 Neutralization->Filtration1 Acidification Acidification and Concentration Filtration1->Acidification Crystallization Crystallization Acidification->Crystallization Purification Recrystallization Crystallization->Purification End This compound Purification->End

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods. The following sections detail the expected analytical data based on the characterization of similar compounds.

Physical and Chemical Properties
PropertyPredicted Value
Molecular FormulaC₆H₇NO₃S
Molecular Weight173.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point> 300 °C (decomposes)
SolubilitySoluble in water, sparingly soluble in ethanol
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The expected ¹H NMR spectrum in D₂O would show three aromatic protons and one methyl group singlet.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-2 (Pyridine)
~8.4d1HH-4 (Pyridine)
~7.5d1HH-5 (Pyridine)
~2.6s3H-CH₃

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in D₂O would exhibit six distinct signals corresponding to the six carbon atoms.

Chemical Shift (δ, ppm)Assignment
~160C-6 (Pyridine)
~150C-2 (Pyridine)
~145C-4 (Pyridine)
~138C-3 (Pyridine)
~125C-5 (Pyridine)
~20-CH₃

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the sulfonic acid group and the substituted pyridine ring.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
1600-1580MediumPyridine ring C=C and C=N stretching
1250-1150StrongAsymmetric SO₂ stretch of sulfonic acid
1080-1020StrongSymmetric SO₂ stretch of sulfonic acid.[1]
750-700MediumC-S stretch.[1]

3.2.4. Mass Spectrometry

Mass spectrometry (electrospray ionization, ESI) in negative ion mode is expected to show the deprotonated molecular ion.

m/zAssignment
172.0[M-H]⁻
92.0[M-H-SO₃]⁻

A characteristic fragmentation pathway for aromatic sulfonic acids involves the loss of SO₃ (80 Da).

Characterization Workflow

Characterization_Workflow Start Synthesized Product Physical Physical Characterization (Appearance, Melting Point, Solubility) Start->Physical NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data Data Analysis and Structure Confirmation Physical->Data NMR->Data FTIR->Data MS->Data End Pure this compound Data->End

Caption: Workflow for the characterization of this compound.

Safety Considerations

The synthesis of this compound involves the use of corrosive and hazardous reagents such as fuming sulfuric acid. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during the handling and quenching of strong acids.

Conclusion

This technical guide outlines a practical synthetic approach and a comprehensive characterization workflow for this compound. The provided experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers and scientists working on the synthesis and application of novel pyridine-based compounds in drug discovery and materials science. The successful synthesis and characterization of this molecule will enable further exploration of its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methylpyridine-3-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a roadmap for its empirical characterization.

Chemical Identity and Structure

This compound is an organosulfur compound featuring a pyridine ring substituted with a methyl group at the 6-position and a sulfonic acid group at the 3-position.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of the data is computationally predicted and awaits experimental verification.

PropertyValueSource
CAS Number 4808-69-9--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₆H₇NO₃S--INVALID-LINK--[1]
Molecular Weight 173.19 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 67.26 Ų--INVALID-LINK--[1]
LogP (predicted) 0.63672--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]

Experimental Protocols for Physicochemical Characterization

Due to the scarcity of published experimental data for this compound, this section provides detailed, generalized protocols for determining its key physicochemical properties.

The melting point of a solid is a critical indicator of its purity.[3][4] A sharp melting range typically signifies a high degree of purity.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[3]

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

G cluster_0 Melting Point Determination Workflow A Sample Preparation: Pack dry, powdered sample into a capillary tube. B Apparatus Setup: Place the capillary in a melting point apparatus. A->B C Heating: Heat the sample at a controlled, slow rate. B->C D Observation & Recording: Record the temperature range from the first liquid drop to complete melting. C->D

Figure 2: Workflow for melting point determination.

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies.[5] The solubility of an active pharmaceutical ingredient (API) is typically determined in various solvents, including aqueous buffers at different pH values.[6][7]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

G cluster_1 Solubility Determination Workflow A Preparation of Saturated Solution: Add excess solid to a known volume of solvent. B Equilibration: Agitate at constant temperature until equilibrium. A->B C Phase Separation: Separate the undissolved solid from the solution. B->C D Quantification: Analyze the concentration of the dissolved compound. C->D

Figure 3: Workflow for solubility determination.

The pKa value indicates the strength of an acid in a solution and is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.[8]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.[8]

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[9]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10]

G cluster_2 pKa Determination Workflow A Sample Preparation: Dissolve a known amount of the compound. B Titration: Incrementally add a standardized strong base. A->B C Data Collection: Record pH after each addition of titrant. B->C D Data Analysis: Plot pH vs. titrant volume and determine the pKa from the half-equivalence point. C->D

Figure 4: Workflow for pKa determination.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the sulfonic acid group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl and sulfonic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

  • O-H stretching of the sulfonic acid group, typically a broad band.

  • S=O stretching vibrations, usually strong bands.[11]

  • C=C and C=N stretching vibrations of the pyridine ring.

  • C-H stretching and bending vibrations of the aromatic ring and the methyl group.

  • C-S stretching vibration.[11]

For the related compound, pyridine-3-sulfonic acid, the S=O stretching vibrations are observed as a strong band around 1035 cm⁻¹ in the IR spectrum.[11]

Relevance in Drug Development

The physicochemical properties of a compound like this compound are fundamental to its potential as a drug candidate.

G cluster_3 Interrelation of Physicochemical Properties in Drug Development A Molecular Structure B Physicochemical Properties (Solubility, pKa, LogP, etc.) A->B C Formulation Development B->C D Pharmacokinetics (ADME) B->D F Drug Candidate C->F E Biological Activity D->E E->F

Figure 5: Logical relationship of physicochemical properties in drug development.
  • Solubility: Affects the dissolution rate and, consequently, the absorption and bioavailability of the drug. It is a key factor in deciding the dosage form (e.g., tablet, solution).

  • pKa: Influences the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to target receptors.

  • LogP: As a measure of lipophilicity, it provides insights into the compound's ability to cross cell membranes and its distribution in the body.

  • Melting Point: Provides information about the stability and purity of the solid form of the drug, which is important for manufacturing and storage.

References

An In-depth Technical Guide on the Spectral Data of 6-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Methylpyridine-3-sulfonic acid, a key organic compound in various research and development applications. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds, namely pyridine-3-sulfonic acid and other methylated pyridine derivatives. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of pyridine-3-sulfonic acid, taking into account the electronic effects of the methyl group at the 6-position.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: D₂O Reference: TMS (Tetramethylsilane)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8d1HH-2
~8.2dd1HH-4
~7.6d1HH-5
~2.6s3H-CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: D₂O Reference: TMS (Tetramethylsilane)

Chemical Shift (δ) ppmAssignment
~158C-6
~150C-2
~142C-4
~138C-3
~125C-5
~20-CH₃

FT-IR (Fourier-Transform Infrared) Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch (-CH₃)
~1600MediumC=C aromatic ring stretch
~1480MediumC=N aromatic ring stretch
1250-1150StrongS=O stretch (sulfonic acid)
1050-1000StrongS-O stretch (sulfonic acid)
~700StrongO-S-O bend (sulfonic acid)

Mass Spectrometry (MS) Data (Predicted)

m/z RatioIon
173.02[M]⁺ (Molecular Ion)
108.05[M - SO₃H]⁺
92.05[M - HSO₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Place the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a 90-degree pulse angle and broadband proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution to the low µg/mL to ng/mL range depending on the sensitivity of the mass spectrometer.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, the analyte molecules are ionized.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide to 6-Methylpyridine-3-sulfonic acid (CAS 4808-69-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the chemical properties and potential hazards associated with 6-Methylpyridine-3-sulfonic acid (CAS Number: 4808-69-9). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, application, and evaluation of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related compound, pyridine-3-sulfonic acid, for comparative purposes.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methyl and a sulfonic acid group.[1] Its chemical structure lends it acidic properties and potential as a versatile reagent in organic synthesis.

Table 1: General and Computational Properties of this compound
PropertyValueSource
CAS Number 4808-69-9[1][2]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Appearance White to almost white crystalline powder[3]
Topological Polar Surface Area (TPSA) 67.26 Ų[1]
Computed LogP 0.63672[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]
Table 2: Experimental Physicochemical Properties of this compound and the Analogous Pyridine-3-sulfonic acid
PropertyThis compoundPyridine-3-sulfonic acidSource
Melting Point Data not available>300 °C[3][4]
Boiling Point Data not availableData not available
Density Data not available1.713 g/cm³[3]
Water Solubility Data not availableSoluble[3]
pKa Data not available-2.30 ± 0.18 (Predicted)[4]

Hazards and Toxicological Information

Table 3: Hazard Identification for this compound and Pyridine-3-sulfonic acid
HazardThis compoundPyridine-3-sulfonic acidSource
GHS Classification CorrosiveSkin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity – single exposure (Respiratory tract irritation)[5][6]
Hazard Statements Causes severe skin burns and eye damageH314: Causes severe skin burns and eye damage, H335: May cause respiratory irritation[5][6]
Acute Toxicity (Oral LD50) Data not availableData not available
Acute Toxicity (Dermal LD50) Data not availableData not available
Acute Toxicity (Inhalation LC50) Data not availableData not available

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not extensively published. However, a general methodology can be inferred from the synthesis of analogous pyridine sulfonic acids.

General Experimental Protocol for the Synthesis of Pyridine Sulfonic Acids

The synthesis of pyridine sulfonic acids often involves the sulfonation of a pyridine derivative. A representative, though not specific to this compound, multi-step synthesis for pyridine-3-sulfonic acid proceeds via the oxidation of a chloropyridine precursor, followed by sulfonation and subsequent reduction.[7]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • Dissolve 3-chloropyridine in glacial acetic acid.

  • Add hydrogen peroxide dropwise to the solution at an elevated temperature (e.g., 80°C) over several hours.

  • Maintain the reaction temperature for an extended period to ensure complete oxidation.

  • Remove the excess oxidizing agent, for example, by the addition of a sodium sulfite solution.

  • Isolate the 3-chloropyridine-N-oxide product.[7]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • Dissolve sodium bisulfite in water and adjust the pH to be alkaline (pH 9-9.5) with sodium hydroxide.

  • Add the 3-chloropyridine-N-oxide to the solution.

  • Heat the mixture in an autoclave to approximately 145°C for several hours.

  • Cool the reaction mixture to isolate the pyridine-3-sulfonic acid-N-oxide.[7][8]

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • In an alkaline solution, add Raney nickel to the pyridine-3-sulfonic acid-N-oxide.

  • Heat the suspension to around 100-110°C under hydrogen pressure (e.g., 7 bars) for several hours until the reduction is complete.

  • Cool the mixture and separate the catalyst by filtration.

  • Isolate and purify the final pyridine-3-sulfonic acid product.[7][8]

G A 3-Chloropyridine B 3-Chloropyridine-N-oxide A->B Oxidation (H₂O₂, Acetic Acid) C Pyridine-3-sulfonic acid-N-oxide B->C Sulfonation (NaHSO₃) D Pyridine-3-sulfonic acid C->D Reduction (Raney Ni, H₂)

General synthesis pathway for pyridine-3-sulfonic acid.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical properties follows a logical workflow, where initial identification and purity assessment are prerequisites for measuring bulk and solution properties.

G cluster_0 Initial Characterization cluster_1 Bulk Property Measurement cluster_2 Solution Property Measurement A Identity Confirmation (NMR, MS) B Purity Assessment (HPLC, Elemental Analysis) A->B C Melting Point B->C D Boiling Point B->D E Density B->E F Solubility (in various solvents) B->F G pKa Determination (Potentiometric Titration) B->G

References

An In-depth Technical Guide to the Reactivity and Stability of 6-Methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-Methylpyridine-3-sulfonic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected properties based on the well-established chemistry of pyridine, sulfonic acids, and closely related analogues. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the molecule's behavior, enabling informed decisions in synthesis, handling, and application.

Introduction

This compound is a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a pyridine ring substituted with a methyl group and a sulfonic acid group, suggests a unique combination of chemical properties. The pyridine moiety provides a basic nitrogen atom and an aromatic system susceptible to certain transformations, while the sulfonic acid group imparts strong acidity and influences the electronic nature of the ring. The methyl group further modulates the reactivity of the pyridine ring. Understanding the interplay of these functional groups is crucial for the effective utilization of this compound in synthetic chemistry and drug design.

Chemical and Physical Properties

PropertyValueSource
CAS Number 4808-69-9[1][2]
Molecular Formula C6H7NO3S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Appearance Colorless to light yellow solid[3]
Solubility Expected to be soluble in water[3]
Density 1.4 ± 0.1 g/cm³[]

Note: Some physical properties are predicted or inferred from closely related compounds due to a lack of specific experimental data for this compound.

Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl group is an electron-donating group, which activates the ring. The nitrogen atom in the pyridine ring also plays a significant role, as it is basic and can be protonated, further influencing the ring's reactivity.

Reactions at the Pyridine Ring

Electrophilic Aromatic Substitution:

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating sulfonic acid group at the 3-position further diminishes the ring's nucleophilicity. The methyl group at the 6-position provides some activation. Electrophilic attack, if it occurs under forcing conditions, would likely be directed to the positions ortho and para to the methyl group and meta to the sulfonic acid group. However, due to the strong deactivation, such reactions are expected to be challenging.

Electrophilic_Substitution_Pathway Reactant This compound Intermediate Sigma Complex (Resonance Stabilized Cation) Reactant->Intermediate + E+ Product Substituted Product Intermediate->Product - H+ Electrophile Electrophile (E+) Catalyst Acid Catalyst Catalyst->Reactant Activation

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially with a good leaving group present. However, the sulfonic acid group at the 3-position is a poor leaving group. Nucleophilic attack on the pyridine ring of this compound is generally unfavorable at the positions bearing a hydrogen atom. For substitution to occur, a different leaving group would need to be present at an activated position (ortho or para to the nitrogen). Nucleophilic additions are very slow at the 3-position due to the inability to delocalize the negative charge onto the nitrogen heteroatom[5].

Reactions of the Sulfonic Acid Group

Desulfonation:

A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation[6]. This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute acid. The sulfonic acid group can be cleaved from the pyridine ring to regenerate the parent 6-methylpyridine. This reaction highlights a potential instability of this compound under acidic conditions at elevated temperatures.

Desulfonation_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H+ 6-Methylpyridine 6-Methylpyridine Protonated Intermediate->6-Methylpyridine - SO3, - H+ H2O H2O Heat Heat Heat->Protonated Intermediate Δ

Reactions involving the Methyl Group

The methyl group on the pyridine ring can also undergo reactions. For instance, the acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by strong bases to form a carbanion. This nucleophilic species can then react with various electrophiles. Oxidation of the methyl group to a carboxylic acid is also a potential transformation, although this typically requires strong oxidizing agents.

Stability Profile

The stability of this compound is influenced by temperature, pH, and light.

ConditionExpected StabilityNotesSource
Thermal Stability Stable under normal temperatures. Decomposition is expected at elevated temperatures.For the related pyridinium p-toluenesulfonate, a 5% weight loss was observed at 213 °C. 3-Pyridinesulfonic acid is reported to be stable under normal temperatures.[7]
pH Stability Likely stable in neutral and moderately acidic solutions at room temperature. Susceptible to desulfonation in strong acid at high temperatures.The stability of sulfonic acids can be pH-dependent.[8]
Photostability Potentially light-sensitive.3-Pyridinesulfonic acid is reported to be light sensitive. It is advisable to store the compound protected from light.[7][8]

Experimental Protocols

Due to the scarcity of specific literature on this compound, detailed and validated experimental protocols for its synthesis and reactions are not available. However, general procedures for reactions of related compounds can be adapted. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.

Illustrative Synthesis of a Related Compound: Pyridine-3-sulfonic acid

A common route to pyridinesulfonic acids involves the sulfonation of pyridine derivatives. Historically, this required harsh conditions. Modern methods often proceed via activation of the pyridine ring, for example, through N-oxide formation. A patented method for the synthesis of pyridine-3-sulfonic acid involves the reaction of 3-chloro-pyridine-N-oxide with sodium bisulfite, followed by reduction[9][10][11].

Synthesis_Workflow Start 3-Chloro-pyridine-N-oxide Step1 Sulfonation with Sodium Bisulfite Start->Step1 Intermediate Pyridine-3-sulfonic acid-N-oxide Step1->Intermediate Step2 Reduction (e.g., Hydrogenation) Intermediate->Step2 Product Pyridine-3-sulfonic acid Step2->Product

Conclusion

This compound is a compound with a reactivity profile shaped by the interplay of its pyridine ring, methyl group, and sulfonic acid functionality. While specific experimental data is sparse, its behavior can be predicted based on established principles of organic chemistry. The sulfonic acid group at the 3-position is expected to be relatively stable to nucleophilic displacement but can be removed under harsh acidic conditions. The pyridine ring is deactivated towards electrophilic attack. This guide provides a foundational understanding for researchers and professionals, highlighting the expected reactivity and stability of this molecule and underscoring the need for further experimental investigation to fully characterize its properties.

References

6-Methylpyridine-3-sulfonic Acid: A Technical Guide to Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methylpyridine-3-sulfonic acid, a commercially available organosulfur compound, is emerging as a versatile building block with significant potential across various industrial sectors. While extensive documentation of its large-scale industrial applications is still developing, its chemical structure suggests compelling uses in pharmaceutical synthesis, electroplating, and potentially in the agrochemical and materials science fields. This technical guide provides an in-depth analysis of its current and prospective applications, supported by available data and detailed experimental contexts.

Chemical and Physical Properties

This compound (CAS No. 4808-69-9) is a pyridine derivative characterized by a sulfonic acid group at the 3-position and a methyl group at the 6-position.[1] These functional groups impart specific chemical properties that are key to its utility.

PropertyValue
CAS Number 4808-69-9
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Purity (typical) ≥98%
Physical State Solid

Potential Industrial Applications

Pharmaceutical Synthesis: A Key Intermediate

The most promising application of this compound lies in the pharmaceutical industry as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The structural similarity of its derivatives to key components of established drugs highlights its potential.

Case Study: Analogue Synthesis Inspired by Vonoprazan

Vonoprazan, a potassium-competitive acid blocker, utilizes a pyridine-3-sulfonyl chloride moiety in its structure. This underscores the importance of pyridine sulfonic acid derivatives in modern drug development. This compound can serve as a starting material for a methylated analogue of the pyridine-3-sulfonyl chloride, potentially leading to new chemical entities with modified pharmacokinetic or pharmacodynamic profiles. The methyl group can influence factors such as metabolic stability and target binding affinity.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a drug candidate derived from this compound inhibits a cellular signaling pathway, a common paradigm in drug action.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binds Drug Drug Derived from This compound Kinase2 Kinase 2 Drug->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical drug action pathway.

Experimental Workflow for Synthesis of a Pharmaceutical Intermediate

The following workflow outlines the steps to potentially synthesize a novel pharmaceutical intermediate from this compound.

start This compound chlorination Chlorination (e.g., with thionyl chloride) start->chlorination intermediate 6-Methylpyridine-3-sulfonyl chloride chlorination->intermediate coupling Coupling Reaction (with amine or other nucleophile) intermediate->coupling product Target Pharmaceutical Intermediate coupling->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure Intermediate purification->final_product

Caption: Synthesis workflow for a pharmaceutical intermediate.

Electroplating Industry

Pyridine and its derivatives have been utilized as additives in electroplating baths to improve the quality of the deposited metal layer.[2][3] Sulfonic acids, in general, are known to act as catalysts and stabilizers in electroplating solutions.[4] While specific data for this compound is limited, its properties suggest it could function as a brightener or leveling agent in nickel and copper plating baths.

Potential Roles in Electroplating Baths:

  • Grain Refiner: The aromatic ring can adsorb onto the cathode surface, influencing crystal growth and leading to a finer, more uniform grain structure.

  • Brightener: By controlling the deposition process at a microscopic level, it can contribute to a brighter and more reflective surface finish.

  • Leveling Agent: It can help to produce a smoother deposit by inhibiting deposition on high points of the substrate and promoting it in recesses.

Quantitative Data for a Related Compound in Nickel Electroplating

The following table presents typical concentrations for a related pyridine-based sulfonate used as a leveling agent in a bright nickel electroplating bath.[2] This provides a starting point for evaluating this compound in similar applications.

ComponentConcentration Range (g/L)Function
Nickel Sulfate240 - 300Source of Ni²⁺ ions
Nickel Chloride45 - 60Improves anode corrosion
Boric Acid30 - 45pH buffer
Saccharin1 - 5Primary brightener
Pyridinium-1-propane-3-sulfonate 0.1 - 0.5 Leveling agent
Other Potential Applications
  • Agrochemicals: The pyridine ring is a common scaffold in many herbicides and pesticides. The sulfonic acid group could enhance water solubility and systemic activity in plants.

  • Catalysis: The acidic nature of the sulfonic acid group and the coordinating ability of the pyridine nitrogen suggest potential as an organocatalyst in various organic transformations.

  • Materials Science: A terminated Chinese patent mentioned this compound in the formulation of a nickel-free sealing agent for aluminum alloys, indicating a potential role in surface treatment and corrosion protection.

Synthesis and Experimental Protocols

General Experimental Protocol: Sulfonation of an Aromatic Compound (Illustrative)

This protocol is a general illustration of how an aromatic compound might be sulfonated and should be adapted and optimized for 6-methylpyridine.

Materials:

  • 6-methylpyridine

  • Fuming sulfuric acid (oleum) or chlorosulfonic acid

  • Inert solvent (e.g., dichloromethane, if using chlorosulfonic acid)

  • Quenching solution (e.g., ice water)

  • Base for neutralization (e.g., sodium hydroxide)

Procedure:

  • In a well-ventilated fume hood, cool the sulfonating agent (e.g., fuming sulfuric acid) in an ice bath.

  • Slowly add 6-methylpyridine to the cooled sulfonating agent with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat as required to drive the reaction to completion. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Relationship of Synthesis Steps

A Start: 6-Methylpyridine B Sulfonation (e.g., with fuming H₂SO₄) A->B C Reaction Quenching (Addition to ice) B->C D Neutralization (Precipitation of product) C->D E Isolation (Filtration and washing) D->E F Purification (Recrystallization) E->F G End: Pure this compound F->G

Caption: Logical flow of a general sulfonation synthesis.

Conclusion

This compound is a promising chemical intermediate with significant potential, particularly in the pharmaceutical industry for the development of novel therapeutics. Its utility is further suggested in the electroplating industry and potentially other sectors. Further research and process development are necessary to fully realize its industrial applications. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to explore the capabilities of this versatile molecule.

References

An In-depth Technical Guide on the Solubility of 6-Methylpyridine-3-sulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-methylpyridine-3-sulfonic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document summarizes the available qualitative solubility information and presents detailed, standardized experimental protocols for its determination. These methodologies are intended to enable researchers to generate precise and reproducible solubility data in their own laboratories. This guide is designed to be a valuable resource for professionals in research, development, and drug formulation who work with this compound and related compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in a range of organic solvents is crucial for its use in reaction chemistry, purification, crystallization, and formulation development. The solubility profile of a compound dictates the choice of solvents for synthesis and purification, and it is a critical parameter in the design of drug delivery systems.

Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by consolidating the available qualitative information and providing robust experimental protocols for researchers to determine these values empirically.

Qualitative Solubility Profile of this compound

Solvent ClassSolvent ExamplesQualitative Solubility
Polar Protic Water, Methanol, EthanolGenerally described as having high to exceptional solubility. The sulfonic acid group can engage in strong hydrogen bonding with protic solvents, facilitating dissolution.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate solubility is reported, making it a suitable solvent for preparing stock solutions for analytical applications.[1]
Halogenated Chloroform, DichloromethaneUnexpectedly soluble in these solvents. This may be attributed to specific solvation mechanisms involving the pyridine nitrogen and potential hydrogen bonding.[1]
Non-Polar Aromatic TolueneLow solubility is expected and reported due to the high polarity of the sulfonic acid group.[1]
Non-Polar Aliphatic HexaneVery low to negligible solubility is expected and reported, as the non-polar solvent cannot effectively solvate the highly polar sulfonic acid moiety.[1]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methodologies are essential. The following protocols are adapted from established methods for determining the solubility of organic compounds.

General Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be systematically approached as illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Prepare Solid Sample (this compound) prep_solvent Prepare Solvent equilibration Equilibration (Solid in Solvent at Constant T) prep_solid->equilibration prep_solvent->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation Attain Saturation analysis Analysis of Supernatant (Gravimetric or Spectroscopic) separation->analysis calculation Calculate Solubility analysis->calculation end Solubility Data calculation->end Final Result

Caption: Workflow for experimental solubility determination.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe fitted with a filter to avoid transferring any undissolved solid.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

  • Weighing: Once the solvent is completely removed, weigh the container with the solid residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions to create several standard solutions of known lower concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of the standards.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in steps 1-3 of the gravimetric method.

  • Sample Analysis:

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, its qualitative solubility profile is indicative of a polar compound with a preference for polar solvents. For researchers and professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for generating this critical data. The application of standardized methods such as the gravimetric and UV/Vis spectrophotometry techniques will ensure the accuracy and reproducibility of the results, thereby facilitating the effective use of this compound in various scientific and industrial applications. It is recommended that solubility is determined at various temperatures to fully characterize its behavior in different solvent systems.

References

Thermal Stability and Decomposition of 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound of interest in pharmaceutical and materials science due to its chemical functionalities. An understanding of its thermal stability and decomposition profile is critical for determining safe handling, storage, and processing conditions, particularly in applications such as drug formulation and chemical synthesis where elevated temperatures may be employed. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, based on analogous compounds, and outlines standard experimental protocols for its characterization.

Thermal Stability Profile

Aromatic sulfonic acids, including pyridine derivatives, generally exhibit moderate to high thermal stability. The thermal decomposition of these compounds is influenced by the nature and position of substituents on the aromatic ring. For analogous compounds like 4-Methylpyridine-3-sulfonic acid, thermal decomposition is reported to initiate at temperatures above 200°C. The primary decomposition pathway for aryl sulfonic acids is typically desulfonation, leading to the loss of sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and the formation of the parent aromatic compound.

Quantitative Thermal Analysis Data (Representative)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, based on typical values for related aromatic sulfonic acids.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 150< 1%Loss of adsorbed water/solvent
200 - 3505 - 10%Onset of decomposition, potential loss of water of hydration
350 - 50040 - 50%Major decomposition (desulfonation)
> 50010 - 20%Decomposition of the pyridine ring

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm (Melting/Decomposition)~200~220(Not available)
Exotherm (Decomposition)> 350-(Not available)

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step process. The primary and most significant step is the cleavage of the carbon-sulfur bond, leading to desulfonation. At higher temperatures, the resulting 6-methylpyridine moiety may further decompose.

DecompositionPathway A This compound B [Intermediate Complex] A->B Heat (>200°C) C 6-Methylpyridine B->C Desulfonation D Sulfur Trioxide (SO3) B->D Desulfonation E Further Decomposition Products (e.g., Pyridine, Methane, NOx, SOx) C->E High Temperature (>500°C)

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of organic sulfonic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a linear heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percent weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Data Acquisition cluster_data Data Analysis weigh Weigh 5-10 mg of sample load Load into TGA pan weigh->load atmosphere Set N2/Ar flow (20-50 mL/min) load->atmosphere program Program temperature ramp (25-800°C at 10°C/min) atmosphere->program run Run TGA experiment program->run record Record weight vs. temperature run->record plot Plot TGA and DTG curves record->plot determine Determine onset and peak decomposition temperatures plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample and reference pans from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 400°C) at a linear heating rate of 10°C/min.

  • Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. The resulting DSC thermogram is plotted as heat flow versus temperature. Endothermic and exothermic events are identified as peaks.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_run Data Acquisition cluster_data Data Analysis weigh_sample Weigh 2-5 mg of sample seal_sample Seal in aluminum pan weigh_sample->seal_sample atmosphere Set N2/Ar flow (20-50 mL/min) seal_sample->atmosphere prepare_ref Prepare empty sealed pan (reference) prepare_ref->atmosphere program Program temperature ramp (25-400°C at 10°C/min) atmosphere->program run Run DSC experiment program->run record Record heat flow vs. temperature run->record plot Plot DSC thermogram record->plot identify Identify endothermic and exothermic peaks plot->identify

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for this compound is lacking, this guide provides a comprehensive overview of its expected thermal stability and decomposition behavior based on analogous compounds and established principles. The provided experimental protocols offer a robust framework for researchers to conduct their own thermal analysis and obtain specific data for this compound. The primary decomposition pathway is anticipated to be desulfonation, occurring at temperatures above 200°C. For precise and reliable data, it is imperative to perform the described TGA and DSC experiments on this compound.

Crystal Structure Analysis of 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest literature search, a complete crystal structure determination for 6-Methylpyridine-3-sulfonic acid has not been publicly reported. This guide will therefore present a detailed crystal structure analysis of the closely related and structurally analogous compound, 3-Pyridinesulfonic acid , to provide a representative understanding of the crystallographic features of this class of compounds. All data and protocols presented herein pertain to 3-Pyridinesulfonic acid.

Introduction

Pyridinesulfonic acids are a class of organic compounds that incorporate both a basic pyridine ring and a strongly acidic sulfonic acid group. This unique combination of functional groups imparts interesting chemical and physical properties, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This compound, in particular, is a derivative with potential applications in drug development and materials science. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for its application.

This technical guide provides a comprehensive overview of the crystal structure of 3-Pyridinesulfonic acid as a proxy for this compound. It includes a summary of its crystallographic data, a detailed description of the experimental protocols for crystal structure determination, and visualizations of the molecular structure and experimental workflow.

Crystallographic Data Summary

The crystal structure of 3-Pyridinesulfonic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The following tables summarize the key crystallographic data and selected geometric parameters.

Table 1: Crystal Data and Structure Refinement for 3-Pyridinesulfonic Acid
ParameterValue
Empirical formulaC₅H₅NO₃S
Formula weight159.16 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a5.596(2) Å
b12.045(5) Å
c9.428(4) Å
α90°
β106.18(3)°
γ90°
Volume610.9(4) ų
Z4
Density (calculated)1.730 Mg/m³
Absorption coefficient0.448 mm⁻¹
F(000)328
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.66 to 28.29°
Index ranges-7<=h<=7, -15<=k<=15, -12<=l<=12
Reflections collected6045
Independent reflections1498 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1498 / 0 / 92
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.103
Largest diff. peak and hole0.38 and -0.32 e.Å⁻³
Table 2: Selected Bond Lengths for 3-Pyridinesulfonic Acid
BondLength (Å)
S(1)-O(1)1.445(2)
S(1)-O(2)1.459(2)
S(1)-O(3)1.468(2)
S(1)-C(3)1.775(2)
N(1)-C(2)1.334(3)
N(1)-C(6)1.338(3)
C(2)-C(3)1.389(3)
C(3)-C(4)1.391(3)
C(4)-C(5)1.381(4)
C(5)-C(6)1.379(4)
Table 3: Selected Bond Angles for 3-Pyridinesulfonic Acid
AtomsAngle (°)
O(1)-S(1)-O(2)113.8(1)
O(1)-S(1)-O(3)113.1(1)
O(2)-S(1)-O(3)112.5(1)
O(1)-S(1)-C(3)106.5(1)
O(2)-S(1)-C(3)105.9(1)
O(3)-S(1)-C(3)104.2(1)
C(2)-N(1)-C(6)118.4(2)
N(1)-C(2)-C(3)122.2(2)
C(2)-C(3)-C(4)118.8(2)
C(2)-C(3)-S(1)120.7(2)
C(4)-C(3)-S(1)120.5(2)
C(5)-C(4)-C(3)119.3(2)
C(6)-C(5)-C(4)118.8(2)
N(1)-C(6)-C(5)122.5(2)

Experimental Protocols

The following sections describe the generalized methodologies for the synthesis, crystallization, and crystal structure determination of a pyridine sulfonic acid derivative, based on the procedures for 3-Pyridinesulfonic acid.

Synthesis

The synthesis of 3-Pyridinesulfonic acid can be achieved through the sulfonation of pyridine. A common method involves the reaction of pyridine with a sulfonating agent such as oleum (fuming sulfuric acid) at elevated temperatures. The reaction mixture is then carefully neutralized to precipitate the product, which is subsequently filtered, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For 3-Pyridinesulfonic acid, an aqueous solution is commonly used.

  • Preparation of Saturated Solution: The synthesized and purified compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

X-ray Diffraction Analysis
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves integration of the reflection intensities and correction for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to improve the accuracy of the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the molecular structure of 3-Pyridinesulfonic acid and a generalized workflow for crystal structure determination.

Caption: Molecular structure of 3-Pyridinesulfonic acid.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_results Results start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (Diffractometer) crystal_formation->data_collection data_processing Data Processing (Unit Cell & Intensities) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution structure_refinement Structure Refinement (Final Model) structure_solution->structure_refinement final_structure Crystallographic Data (CIF) structure_refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

Health and Safety Data for 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 6-Methylpyridine-3-sulfonic acid (CAS No. 4808-69-9). Due to the limited availability of specific toxicological data for this compound, information from structurally similar surrogates, namely pyridine-3-sulfonic acid and p-toluenesulfonic acid, has been included to provide a more complete hazard assessment. All data is presented for informational and risk assessment purposes in a research and development context.

Physicochemical and General Safety Information

This compound is a pyridine derivative containing a sulfonic acid functional group. The following table summarizes its basic chemical properties and handling information.

PropertyValueSource
CAS Number 4808-69-9[1]
Molecular Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
Purity ≥98%[1]
Storage Conditions Store at room temperature[1]

Hazard Identification and Classification

According to available safety data, this compound is classified under GHS as a Class 8 hazardous material, indicating it is a corrosive substance[1]. The precautionary statements associated with this classification are detailed in the table below.

GHS ClassificationPrecautionary Statements
Class 8 (Corrosive) P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501[1]

The following diagram illustrates a general workflow for handling a substance with this hazard classification.

GHS_Hazard_Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response cluster_disposal Storage & Disposal Substance Substance Hazard_Class GHS Class 8 Corrosive Substance->Hazard_Class is classified as P260 Do not breathe dust/fume/gas/mist/ vapours/spray P264 Wash skin thoroughly after handling P280 Wear protective gloves/clothing/eye protection/face protection P301_P330_P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting P405 Store locked up P303_P361_P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water P304_P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing P305_P351_P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses P501 Dispose of contents/ container to an approved waste disposal plant

Caption: GHS Hazard and Response Workflow for Corrosive Substances.

Toxicological Data

Acute Toxicity Data for p-Toluenesulfonic Acid Monohydrate (Surrogate)

EndpointSpeciesRouteValueSource
LD50RatOral2570 mg/kg[2]
LD50MouseOral1683 mg/kg[2]

Repeated Dose Toxicity for p-Toluenesulfonic Acid (Surrogate)

Study DurationSpeciesRouteNOAELSource
28-dayRatOral500 mg/kg bw/day[3]

Hazard Characterization for Surrogate Compounds

HazardSurrogate CompoundFindingSource
Skin Corrosion/Irritation Pyridine-3-sulfonic acidCauses severe skin burns and eye damage.[4][5]
p-Toluenesulfonic acidCorrosive to the skin at concentrations >20% and an irritant below this concentration.[3][6]
Eye Damage/Irritation Pyridine-3-sulfonic acidCauses serious eye damage.[4][5]
p-Toluenesulfonic acidCauses severe eye irritation and burns.[6][7]
Specific Target Organ Toxicity (Single Exposure) Pyridine-3-sulfonic acidMay cause respiratory irritation.[4][5]
p-Toluenesulfonic acidCan irritate the nose, throat, and lungs.[6][7]

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of this compound are not available. However, the hazard classifications suggest that standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be appropriate for assessing its safety profile. Below are descriptions of relevant standard protocols.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

  • Purpose: To determine the acute oral toxicity of a substance.

  • Methodology: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage to a group of fasted animals. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test (mortality or survival) in one step determines the dose for the next step. Observations of effects and mortality are made for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category and provides an estimate of the LD50.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

  • Purpose: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approximately 6 cm²) of a single animal under a gauze patch. The patch is removed after a 4-hour exposure period. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The degree of skin reaction is scored and used to classify the substance's irritation or corrosive potential.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

  • Purpose: To evaluate the potential of a substance to cause eye irritation or corrosion.

  • Methodology: A small, measured amount of the test substance is applied into the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application.

  • Endpoint: The severity and reversibility of eye lesions are scored to determine the irritation or corrosive potential of the substance.

The following diagram illustrates a generalized workflow for in-vitro and in-vivo skin irritation testing.

Skin_Irritation_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., EpiDerm™ Model) Start->In_Vitro_Screening Assess_Viability Assess Cell Viability (e.g., MTT Assay) In_Vitro_Screening->Assess_Viability Irritant_Decision Irritant? Assess_Viability->Irritant_Decision In_Vivo_Testing In Vivo Testing (OECD 404 - Rabbit) Irritant_Decision->In_Vivo_Testing Yes / Equivocal Classify_Hazard Classify Hazard (Irritant/Corrosive/Non-irritant) Irritant_Decision->Classify_Hazard No Apply_Substance Apply Substance to Skin In_Vivo_Testing->Apply_Substance Observe_Score Observe and Score Erythema/Edema Apply_Substance->Observe_Score Observe_Score->Classify_Hazard End End Classify_Hazard->End

Caption: Generalized workflow for skin irritation testing.

Conclusion and Recommendations

While specific toxicological data for this compound is limited, the available information and data from surrogate compounds indicate that it should be handled as a corrosive substance that can cause severe skin and eye damage and respiratory irritation. All laboratory personnel should adhere to the specified precautionary statements, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats. All handling should be performed in a well-ventilated area or a chemical fume hood. In the absence of comprehensive data, a conservative approach to safety is strongly recommended. Further toxicological testing following standardized protocols is necessary to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridine-3-sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 6-methylpyridine-3-sulfonic acid and its key derivatives. The methodologies outlined are intended to be reproducible and scalable for research and development purposes.

Synthesis of this compound via Sulfonation of 2-Methylpyridine

The direct sulfonation of 2-methylpyridine (2-picoline) is a primary route to obtaining this compound. While classical methods often employ harsh conditions and toxic catalysts, modern approaches utilize milder reagents such as the sulfur trioxide-pyridine complex.

Experimental Protocol: Sulfonation of 2-Methylpyridine with Sulfur Trioxide-Pyridine Complex

This protocol is adapted from procedures for the sulfonation of pyridine derivatives.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous pyridine.

  • Formation of the Sulfonating Agent: Cool the pyridine in an ice bath and slowly add sulfur trioxide (SO₃) to form the pyridine-sulfur trioxide complex in situ. Alternatively, commercially available pyridine-sulfur trioxide complex can be used.

  • Sulfonation Reaction: To the stirred suspension of the pyridine-SO₃ complex, add 2-methylpyridine dropwise, maintaining the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-90 °C for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium carbonate, to precipitate the sodium salt of this compound.

  • Isolation and Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The free sulfonic acid can be obtained by acidification of the salt solution followed by crystallization.

Quantitative Data:

ParameterValueReference
Starting Material2-MethylpyridineAdapted Protocol
ReagentSulfur Trioxide-Pyridine ComplexAdapted Protocol
Reaction Temperature0 °C to 90 °CAdapted Protocol
Reaction Time4-8 hoursAdapted Protocol
Expected Yield 60-75% Estimated

Logical Workflow for the Sulfonation of 2-Methylpyridine

sulfonation_workflow start Start setup Reaction Setup: 2-Methylpyridine in Pyridine start->setup add_so3 Add SO3 to form Pyridine-SO3 Complex setup->add_so3 sulfonation Sulfonation Reaction (0-90 °C) add_so3->sulfonation workup Quench with Ice & Neutralize sulfonation->workup isolation Filter and Dry Product workup->isolation end End: This compound isolation->end sulfonyl_chloride_synthesis sulfonic_acid This compound sulfonyl_chloride 6-Methylpyridine-3-sulfonyl Chloride sulfonic_acid->sulfonyl_chloride Chlorination reagents PCl5, POCl3 Reflux, 3h reagents->sulfonyl_chloride sulfonamide_synthesis sulfonyl_chloride 6-Methylpyridine-3-sulfonyl Chloride sulfonamide 6-Methylpyridine-3-sulfonamide Derivative sulfonyl_chloride->sulfonamide amine R1R2NH (Primary or Secondary Amine) amine->sulfonamide base Base (e.g., Triethylamine) base->sulfonamide signaling_pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor 6-Methylpyridine-3-sulfonamide Derivative inhibitor->kinase1 Inhibits

Application Notes and Protocols: 6-Methylpyridine-3-sulfonic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-sulfonic acid is a heterocyclic aromatic sulfonic acid. While arenesulfonic acids are broadly utilized as strong acid catalysts in various organic transformations such as esterification and dehydration, the primary and most significant application of this compound lies in its role as a key structural motif and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its unique combination of a pyridine ring and a sulfonic acid functional group makes it a valuable building block in medicinal chemistry. This document provides an overview of its application, focusing on its integral role in the synthesis of the selective COX-2 inhibitor, Etoricoxib.

Application as a Synthetic Intermediate: The Case of Etoricoxib

The most prominent application of the 6-methylpyridine-3-yl moiety is in the synthesis of Etoricoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][4][5] The core structure of Etoricoxib contains the 6-methylpyridine unit, making derivatives of this scaffold crucial for its synthesis. While many synthetic routes to Etoricoxib start from precursors like 6-methylnicotinic acid or its esters, this compound represents a potential advanced intermediate.[6][7] The sulfonic acid group can be converted into other functional groups, such as a sulfonyl chloride, which can then be used in coupling reactions to build the carbon skeleton of the drug.

Below is a detailed, plausible synthetic pathway illustrating how this compound could be utilized to synthesize a key intermediate of Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Synthesis of this compound: A hypothetical, yet chemically sound, protocol based on established sulfonation methods for pyridine derivatives.

  • Synthesis of the Etoricoxib Intermediate: A multi-step process starting from the synthesized this compound. This involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by a Friedel-Crafts-type reaction.

Etoricoxib Intermediate Synthesis cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of Etoricoxib Intermediate 2-Methyl-5-aminopyridine 2-Methyl-5-aminopyridine Diazonium_Salt 6-Methylpyridine-3-diazonium Salt 2-Methyl-5-aminopyridine->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C 6-MPSA This compound Diazonium_Salt->6-MPSA SO₂, CuCl₂ 6-MPSA_start This compound Sulfonyl_Chloride 6-Methylpyridine-3-sulfonyl chloride 6-MPSA_start->Sulfonyl_Chloride SOCl₂ or PCl₅ Etoricoxib_Intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Sulfonyl_Chloride->Etoricoxib_Intermediate 1. 4-(Methylthio)phenylacetic acid, AlCl₃ 2. Oxidation (e.g., H₂O₂, Na₂WO₄) 4-Methylthiophenylacetic_acid 4-(Methylthio)phenylacetic acid

Caption: Synthetic pathway from 2-Methyl-5-aminopyridine to a key Etoricoxib intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on general procedures for the sulfonation of aromatic amines via diazotization followed by a Sandmeyer-type reaction.

Materials:

  • 2-Methyl-5-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Diazotization:

    • Dissolve 2-methyl-5-aminopyridine (1 equivalent) in a minimal amount of concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution carefully with a cold NaOH solution to precipitate the product.

    • Filter the crude product and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol describes a plausible route from this compound to the key Etoricoxib intermediate.

Step 2a: Synthesis of 6-Methylpyridine-3-sulfonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methylpyridine-3-sulfonyl chloride.

Step 2b: Friedel-Crafts Acylation and Subsequent Oxidation

Materials:

  • 6-Methylpyridine-3-sulfonyl chloride

  • 4-(Methylthio)phenylacetic acid

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane

  • Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (Na₂WO₄)

  • Methanesulfonic acid

Procedure:

  • Acylation:

    • To a stirred suspension of aluminum chloride (2.5 equivalents) in anhydrous 1,2-dichloroethane at 0 °C, add 4-(methylthio)phenylacetic acid (1 equivalent).

    • Stir for 15 minutes, then add a solution of 6-methylpyridine-3-sulfonyl chloride (1 equivalent) in 1,2-dichloroethane dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM. The combined organic layers are washed with water, dried, and concentrated to give the crude keto sulfide.

  • Oxidation:

    • Dissolve the crude keto sulfide in a suitable solvent such as acetic acid.

    • Add a catalytic amount of sodium tungstate and methanesulfonic acid.

    • Add hydrogen peroxide (2.2 equivalents) dropwise at a controlled temperature (e.g., 10-15 °C).

    • Stir the reaction until completion (monitored by TLC or HPLC).

    • After completion, quench the reaction with sodium sulfite solution.

    • Extract the product, wash, dry, and purify by chromatography or recrystallization to obtain 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Quantitative Data from Etoricoxib Intermediate Synthesis

The following table summarizes representative yields for the synthesis of the key Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, as reported in the patent literature, typically starting from 6-methylnicotinate derivatives. While not directly starting from the sulfonic acid, these yields provide a benchmark for the efficiency of forming this crucial intermediate.

Starting Material (6-Methylpyridine derivative)Key ReagentSolventYield (%)Reference
Methyl 6-methylnicotinate4-(Methylsulfonyl)benzyl magnesium chlorideTHF78-88[5]
1-(6-methylpyridin-3-yl)ethanone4-(Methylthio)benzyl chlorideAnhydrous organic solventNot specified[3]
Phenyl 6-methylnicotinate4-(Methylthio)phenylacetic acid esterNot specifiedNot specified[8]

Broader Potential Applications in Organic Synthesis

While its use as an intermediate is well-defined, the inherent properties of this compound suggest its potential in other areas of organic synthesis, drawing parallels with other arenesulfonic acids.

Potential as an Acid Catalyst

Arenesulfonic acids, such as p-toluenesulfonic acid, are widely used as strong, solid acid catalysts that are often more convenient to handle than mineral acids.[1][2] By analogy, this compound could potentially catalyze a range of acid-mediated reactions:

  • Esterification: Catalyzing the reaction between carboxylic acids and alcohols.

  • Acetylation: Facilitating the protection of alcohols and amines.

  • Dehydration: Promoting the elimination of water to form alkenes or ethers.

  • Multicomponent Reactions: Acting as a catalyst in one-pot syntheses of complex heterocyclic systems.

Catalytic_Cycle Reactants Carboxylic Acid + Alcohol Protonation Protonated Carbonyl Reactants->Protonation Protonation by Catalyst Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack Nucleophilic Attack by Alcohol Product_Formation Ester + Water Nucleophilic_Attack->Product_Formation Proton Transfer & Elimination of Water Catalyst This compound (H-A) Product_Formation->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for an esterification reaction catalyzed by this compound.

Conclusion

This compound is a valuable compound in the field of organic synthesis, with its primary application being a key building block in the multi-step synthesis of the pharmaceutical agent Etoricoxib. While its direct use as a catalyst is not yet widely documented, its structural similarity to other well-established arenesulfonic acid catalysts suggests a promising potential for broader applications in acid-catalyzed reactions. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in drug development and organic synthesis.

References

Application Notes and Protocols for the Quantification of 6-Methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Methylpyridine-3-sulfonic acid in various sample matrices, particularly within the context of pharmaceutical development and quality control. The protocols outlined below are based on established analytical techniques for similar aromatic sulfonic acids and pyridine derivatives.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. Two primary HPLC modes are suitable: Reversed-Phase HPLC and Ion Chromatography.

Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The presence of the pyridine ring allows for ultraviolet (UV) detection.

Table 1: Typical Performance Characteristics of the Reversed-Phase HPLC-UV Method

ParameterTypical Value
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Linearity (R²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Chromatographic System:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A and Solvent B.

      • Solvent A: 0.1% Phosphoric acid in water.[1]

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 30% B

      • 15-20 min: 30% B

      • 20-22 min: 30% to 5% B

      • 22-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 262 nm (based on the maximum absorption of pyridine-3-sulfonic acid).[2] For pyridine compounds, detection wavelengths around 254 nm are also common.[3][4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.

    • Sample Solution: Accurately weigh a known amount of the sample (e.g., drug substance or powdered tablets) and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Reversed-Phase HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (Water/Acetonitrile) weigh_sample->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute filter Filter Sample Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Ion Chromatography with Suppressed Conductivity Detection

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species, making it highly suitable for sulfonic acids.[5][6] This method is particularly useful for analyzing samples with complex matrices or when higher sensitivity is required.

Table 2: Typical Performance Characteristics of the Ion Chromatography Method

ParameterTypical Value
Limit of Detection (LOD) 0.02 - 0.1 µM
Limit of Quantification (LOQ) 0.06 - 0.3 µM
Linearity (R²) > 0.999
Accuracy (Recovery) 97 - 103%[6]
Precision (RSD) < 2.0%[6]

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: Ion Chromatography

  • Chromatographic System:

    • Ion chromatograph equipped with a high-pressure pump, eluent generator (optional), autosampler, column oven, and a suppressed conductivity detector.

  • Chromatographic Conditions:

    • Column: High-capacity anion-exchange column (e.g., Metrosep A Supp1 or similar).[6]

    • Eluent: A gradient of sodium hydroxide (NaOH) or a sodium carbonate/bicarbonate buffer. A typical starting eluent could be 5 mM NaOH.

    • Flow Rate: 0.8 - 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: Suppressed conductivity.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of deionized water.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.

    • Sample Solution: Dissolve a known amount of the sample in deionized water to a concentration within the calibration range. If the sample matrix contains interfering ions, a solid-phase extraction (SPE) cleanup step may be necessary.[5]

Workflow for Ion Chromatography Analysis

cluster_prep Sample & Standard Preparation cluster_ic Ion Chromatography Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Reference Standard dissolve Dissolve in Deionized Water weigh_sample->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute spe_cleanup SPE Cleanup (if necessary) dissolve->spe_cleanup inject Inject into IC System dilute->inject spe_cleanup->inject separate Separation on Anion-Exchange Column inject->separate detect Suppressed Conductivity Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by Ion Chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of sulfonic acids, a derivatization step is necessary to convert this compound into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for this purpose.[7]

Table 3: Typical Performance Characteristics of the GC-MS Method (after derivatization)

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Linearity (R²) > 0.998
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 5%

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Pyridine (as a catalyst).[8][9]

    • Procedure:

      • Accurately weigh 1-5 mg of the sample or standard into a reaction vial.

      • If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.

      • Add 100 µL of pyridine and 100 µL of BSTFA (+1% TMCS).

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • Cool to room temperature before GC-MS analysis.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the silylated derivative of this compound.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Standard dry_sample Evaporate to Dryness weigh_sample->dry_sample add_reagents Add Pyridine & BSTFA dry_sample->add_reagents heat_react Heat at 70°C for 30 min add_reagents->heat_react inject Inject into GC-MS System heat_react->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Integrate SIM Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS after silylation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is suitable for the analysis of charged species like this compound.[10] It can be a valuable alternative to HPLC, especially for complex mixtures.

Table 4: Typical Performance Characteristics of the Capillary Electrophoresis Method

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[11]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Linearity (R²) > 0.998
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 3%

Note: These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • CE System:

    • Capillary electrophoresis system with a UV or PDA detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).

    • Background Electrolyte (BGE): 20-50 mM phosphate or borate buffer at a pH of 3-9. The exact pH will influence the charge and mobility of the analyte. A starting point could be 25 mM sodium phosphate buffer at pH 7.0.

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: 262 nm.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepared similarly to the HPLC methods, using the background electrolyte as the diluent. All solutions should be filtered through a 0.22 µm filter.

Workflow for Capillary Electrophoresis Analysis

cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Processing weigh_sample Weigh Sample/ Reference Standard dissolve Dissolve in Background Electrolyte weigh_sample->dissolve filter Filter Solution (0.22 µm) dissolve->filter inject Hydrodynamic Injection filter->inject separate Electrophoretic Separation inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Electropherogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the quantification of this compound by Capillary Electrophoresis.

References

6-Methylpyridine-3-sulfonic acid reaction protocols and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-sulfonic acid is a substituted pyridinesulfonic acid of interest in medicinal chemistry and materials science. The presence of both a sulfonic acid group and a methyl group on the pyridine ring offers unique properties and potential for further functionalization. Sulfonic acid moieties are utilized in drug development to enhance solubility and in some cases, to interact with biological targets.[1] This document provides an overview of the plausible synthesis, reaction mechanisms, and potential applications of this compound, along with representative experimental protocols.

Synthesis of this compound

The primary route for the synthesis of this compound is the direct sulfonation of 2-methylpyridine (2-picoline). This reaction is an electrophilic aromatic substitution, which for pyridine and its derivatives, typically requires harsh reaction conditions due to the electron-withdrawing nature of the nitrogen atom in the ring.[2] The methyl group in 2-picoline is an activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5).

Reaction Mechanism: Electrophilic Sulfonation

The sulfonation of 2-methylpyridine proceeds via an electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃), is generated from fuming sulfuric acid (oleum).

Sulfonation_Mechanism cluster_start Reactants cluster_reaction Reaction cluster_product Product 2-Picoline 2-Picoline Protonation Protonation of 2-Picoline 2-Picoline->Protonation H₂SO₄ Oleum H₂SO₄/SO₃ Electrophilic_Attack Electrophilic Attack by SO₃ Oleum->Electrophilic_Attack Generates SO₃ Protonation->Electrophilic_Attack Sigma_Complex Sigma Complex (Arenium Ion) Electrophilic_Attack->Sigma_Complex Attack at C3 Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H⁺ Product This compound Deprotonation->Product

Caption: Electrophilic sulfonation of 2-picoline.

Experimental Protocol: Sulfonation of 2-Methylpyridine

Disclaimer: The following is a representative protocol based on general procedures for pyridine sulfonation. Specific yields and optimal conditions may vary and require optimization.

Materials:

  • 2-Methylpyridine (2-picoline)

  • Fuming sulfuric acid (20% Oleum)

  • Mercury(II) sulfate (optional catalyst)

  • Sodium hydroxide

  • Ethanol

  • Activated charcoal

Procedure:

  • In a fume hood, cautiously add 2-methylpyridine to fuming sulfuric acid (20% oleum) in a 1:3 molar ratio, while maintaining the temperature below 40°C with an ice bath.

  • (Optional) Add a catalytic amount of mercury(II) sulfate (approximately 0.05 equivalents).

  • Heat the reaction mixture to 220-240°C for 24 hours in a sealed reaction vessel or under a reflux condenser protected from moisture.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7.

  • Decolorize the solution by adding activated charcoal and heating to 80°C for 30 minutes, followed by filtration.

  • Concentrate the filtrate by evaporating a portion of the water.

  • Precipitate the product by adding ethanol.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation
ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
2-Methylpyridine93.131
20% Oleum-3
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound173.19

Reactions of this compound

The sulfonic acid group on the pyridine ring can undergo several transformations, providing pathways to other functionalized pyridines.

Desulfonation

Aromatic sulfonic acids can be desulfonated by heating with aqueous acid.[3] This reaction is the reverse of sulfonation and can be used to remove the sulfonic acid group if it was used as a directing group.

Conversion to Sulfonyl Chloride

The sulfonic acid can be converted to the more reactive sulfonyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] The resulting 6-methylpyridine-3-sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.

Alkaline Fusion to Form Hydroxypyridine

Fusion of aryl sulfonates with strong bases like sodium hydroxide at high temperatures can lead to the formation of phenols.[3] In this case, this compound could potentially be converted to 6-methyl-3-hydroxypyridine.

Reaction Workflow

Reactions_Workflow cluster_reactions Functional Group Transformations Start This compound Desulfonation Desulfonation Start->Desulfonation H₂O, H⁺, Δ Sulfonyl_Chloride Formation of Sulfonyl Chloride Start->Sulfonyl_Chloride SOCl₂ or PCl₅ Alkaline_Fusion Alkaline Fusion Start->Alkaline_Fusion 1. NaOH, Δ 2. H⁺ Product1 Product1 Desulfonation->Product1 2-Methylpyridine Product2 Product2 Sulfonyl_Chloride->Product2 6-Methylpyridine-3-sulfonyl chloride Product3 Product3 Alkaline_Fusion->Product3 6-Methyl-3-hydroxypyridine

Caption: Potential reactions of this compound.

Experimental Protocols for Reactions of this compound

Protocol 2.1: Conversion to 6-Methylpyridine-3-sulfonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Anhydrous toluene

Procedure:

  • Suspend this compound in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or other suitable method).

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • The crude 6-methylpyridine-3-sulfonyl chloride can be used directly or purified by crystallization or chromatography.

Protocol 2.2: Alkaline Fusion to 6-Methyl-3-hydroxypyridine

Materials:

  • This compound

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • In a nickel or iron crucible, mix this compound with a large excess of powdered sodium hydroxide (e.g., 5-10 equivalents).

  • Heat the mixture to 250-300°C until the fusion is complete.

  • Cool the melt and dissolve it in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Collect the crude 6-methyl-3-hydroxypyridine by filtration and purify by recrystallization.

Conclusion

While specific, detailed protocols for the synthesis and reactions of this compound are not abundant in readily available literature, its preparation can be reasonably extrapolated from the known chemistry of pyridine sulfonation. The resulting compound is a versatile intermediate, with the sulfonic acid group being amenable to various transformations, thus providing access to a range of substituted 6-methylpyridines for applications in drug discovery and materials science. The protocols provided herein serve as a starting point for researchers to develop and optimize these chemical transformations.

References

Application Notes and Protocols: Synthesis of Etoricoxib via 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoricoxib is a selective COX-2 inhibitor widely used for the management of pain and inflammation associated with various forms of arthritis. The synthesis of Etoricoxib involves several key steps, with the formation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone being a critical stage. While the initial query referenced 6-Methylpyridine-3-sulfonic acid, the established and well-documented synthetic pathways predominantly utilize 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone as the key precursor to the final drug substance. This document provides detailed application notes and protocols for the synthesis of this essential intermediate and its subsequent conversion to Etoricoxib.

Synthetic Pathway Overview

The synthesis of Etoricoxib from the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, typically proceeds through a cyclization reaction to form the bipyridine core of the final molecule. The primary synthetic strategies for obtaining the key intermediate are outlined below.

Etoricoxib Synthesis Overview cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis Starting_Materials Starting Materials (e.g., 6-methylnicotinic acid derivatives, 4-(methylsulfonyl)phenylacetic acid) Key_Intermediate 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Starting_Materials->Key_Intermediate Multiple Synthetic Routes Etoricoxib Etoricoxib Key_Intermediate->Etoricoxib Cyclization Cyclization_Reagent Cyclization Reagent (e.g., 2-chloro-1,3-bis(dimethylamino) -trimethinium hexafluorophosphate) Cyclization_Reagent->Etoricoxib

Caption: High-level overview of Etoricoxib synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone via Oxidation

This protocol details the oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone to the target sulfone intermediate.[1]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

  • Ice-cold acetic acid

  • Methanesulfonic acid

  • 30% w/w Hydrogen peroxide solution

  • Sodium thiosulfate

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • To a three-necked flask equipped with a pyrometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.[1]

  • Cool the reaction mixture to 5-10 °C.[1]

  • Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise while maintaining the temperature at 5-10 °C.[1]

  • After the addition is complete, warm the reaction mixture to 20-25 °C and stir for at least 6 hours.[1]

  • Upon reaction completion, cool the mixture to 0-5 °C.

  • Quench the reaction by the batchwise addition of a solution of 300 g of sodium thiosulfate in 1000 mL of water.

  • Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution.[1]

  • Continue stirring the mixture at 20-25 °C for 2 hours to allow for precipitation.

  • Filter the resulting suspension.

  • Wash the solid product with 2 x 400 mL of water.

  • Dry the product under vacuum at 40 °C for at least 12 hours to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1]

Oxidation_Workflow Start Start: 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfanyl)phenyl]ethanone Reaction Reaction with H2O2, Acetic Acid, Methanesulfonic Acid (5-10 °C -> 20-25 °C) Start->Reaction Quench Quenching with Sodium Thiosulfate Reaction->Quench Neutralization pH Adjustment with NaOH (pH 5.5-6.5) Quench->Neutralization Precipitation Precipitation and Stirring (2 hours) Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying under Vacuum (40 °C) Washing->Drying End End Product: 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Drying->End

Caption: Experimental workflow for the oxidation protocol.

Protocol 2: Synthesis of 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone via Palladium-Catalyzed Coupling

This protocol describes a palladium-catalyzed coupling reaction between 5-acetyl-2-methylpyridine and 4-bromophenyl methyl sulfone.

Materials:

  • 5-Acetyl-2-methylpyridine

  • 4-Bromophenyl methyl sulfone

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous and degassed N-Methyl-2-pyrrolidone (NMP)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask under an inert atmosphere, combine 541 mg (4 mmol) of 5-acetyl-2-methylpyridine, 1.17 g (5 mmol) of 4-bromophenyl methyl sulfone, 2.55 g (12.0 mmol) of K₃PO₄, 6.1 mg (0.02 mmol) of Pd(acac)₂, and 23.2 mg (0.04 mmol) of Xantphos.

  • Add 15 mL of anhydrous and degassed NMP to the flask.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with 50 mL of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic phases, wash with 30 mL of saturated NaHCO₃ solution, and dry over MgSO₄.

  • Concentrate the organic phase under vacuum.

  • Purify the residue by silica gel chromatography using an ethyl acetate/cyclohexane gradient (5:5 to 10:0) to obtain the desired product.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to obtain the key intermediate and the final product, Etoricoxib.

Synthetic StepStarting MaterialsKey Reagents/CatalystsReported YieldReference
Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Oxidation1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanoneH₂O₂, Acetic Acid, Methanesulfonic AcidHigh[1]
Palladium-Catalyzed Coupling5-Acetyl-2-methylpyridine, 4-Bromophenyl methyl sulfonePd(acac)₂, Xantphos, K₃PO₄91%
Synthesis of Etoricoxib
Cyclization1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, Vilsmeier-type reagentPotassium tert-butoxide, Acetic Acid, Ammonium Acetate>80% (overall)

Logical Relationship of Synthetic Intermediates

The following diagram illustrates the logical progression from starting materials to the final Etoricoxib product, highlighting the central role of the key intermediate.

Synthetic_Progression Start_Route1 Route 1: 6-Methylnicotinic Acid Derivative + 4-(Methylthio)phenylacetic Acid Derivative Precursor 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfanyl)phenyl]ethanone Start_Route1->Precursor Start_Route2 Route 2: 5-Acetyl-2-methylpyridine + 4-Bromophenyl methyl sulfone Intermediate 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone Start_Route2->Intermediate Pd-catalyzed coupling Precursor->Intermediate Oxidation Etoricoxib_Final Etoricoxib Intermediate->Etoricoxib_Final Cyclization

Caption: Logical flow of key intermediates in Etoricoxib synthesis.

Conclusion

The synthesis of Etoricoxib is a multi-step process that relies on the efficient formation of the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. The protocols provided herein, based on established literature, offer detailed methodologies for the preparation of this intermediate through oxidation or palladium-catalyzed coupling. These application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these protocols and attention to reaction parameters are crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols for the Analysis of 6-Methylpyridine-3-sulfonic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 6-Methylpyridine-3-sulfonic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of the highly polar and water-soluble this compound is well-suited for reversed-phase HPLC with an ion-pairing agent or a mixed-mode column. The following protocol outlines a robust method for its determination.

Experimental Protocol: HPLC

1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Recommended Columns:

    • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with an ion-pairing reagent.

    • Mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) for analysis without an ion-pairing reagent.[1]

1.2. Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Ammonium formate or ammonium acetate, LC-MS grade.

  • Formic acid or acetic acid, LC-MS grade.

  • This compound reference standard.

1.3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a water/methanol mixture.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

1.4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase or a compatible solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

1.5. Chromatographic Conditions:

ParameterCondition 1: Reversed-Phase with Ion-PairingCondition 2: Mixed-Mode Chromatography[1]
Mobile Phase A Water with 5 mM Tetrabutylammonium hydrogen sulfate and 0.1% Formic AcidWater with 50 mM Ammonium Formate, pH 3
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrateIsocratic at 30% B or a shallow gradient depending on sample matrix complexity
Flow Rate 1.0 mL/min0.6 mL/min
Column Temperature 30 °C30 °C
Injection Volume 10 µL2 - 5 µL
Detection UV at 260 nm or MS detectionUV at 254 nm or MS detection

1.6. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards versus their concentrations.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the HPLC method. Actual values must be determined during method validation.

ParameterExpected Value
Retention Time (min)5 - 10
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Linearity (r²)> 0.999
Recovery (%)98 - 102
Precision (RSD%)< 2

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct analysis of the non-volatile this compound by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert it into a volatile and thermally stable compound.[2][3] Silylation is a common derivatization technique for compounds containing acidic protons.

Experimental Protocol: GC-MS

2.1. Instrumentation:

  • A standard GC-MS system with a split/splitless injector and a mass selective detector.

2.2. Reagents and Standards:

  • This compound reference standard.

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF).

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

2.3. Derivatization Procedure:

  • Accurately weigh the dried sample or standard into a reaction vial.

  • Add a known amount of the internal standard.

  • Add the anhydrous solvent (e.g., 100 µL of pyridine).

  • Add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2.4. GC-MS Conditions:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Oven Program Initial: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

2.5. Data Analysis and Quantification:

  • Identify the derivatized this compound based on its retention time and mass spectrum.

  • Quantify using the internal standard method by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for the GC-MS method. Actual values must be determined during method validation.

ParameterExpected Value
Retention Time (min)10 - 20
Limit of Detection (LOD)0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ)0.003 - 0.03 µg/mL
Linearity (r²)> 0.998
Recovery (%)95 - 105
Precision (RSD%)< 5

Workflow for Analysis of this compound

Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Collection Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC_Injection HPLC Injection Preparation->HPLC_Injection Derivatization Derivatization (e.g., Silylation) Preparation->Derivatization HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV or MS Detection HPLC_Separation->HPLC_Detection Data_Acquisition Data Acquisition HPLC_Detection->Data_Acquisition GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: 6-Methylpyridine-3-sulfonic Acid in Catalysis and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridine-3-sulfonic acid is a bifunctional molecule containing both a Brønsted acidic sulfonic acid group and a potentially coordinating pyridine ring. While specific literature on its catalytic and ligand applications is emerging, its structural motifs suggest significant potential in various chemical transformations. This document provides an overview of its plausible applications as an acid catalyst and a ligand, based on the established reactivity of analogous pyridine-sulfonic acid derivatives and functionalized ionic liquids. Detailed protocols for representative reactions are provided to guide researchers in exploring its utility.

Potential as a Brønsted Acid Catalyst

The sulfonic acid moiety in this compound imparts strong Brønsted acidity, making it a potential catalyst for a wide range of acid-catalyzed reactions. Its pyridinium ionic liquid analogues have demonstrated considerable catalytic activity, with acidity and efficacy influenced by the nature of the counter-anion.[1][2] The presence of the methyl group may offer steric and electronic modulation of the catalytic site.

1.1. Key Applications in Organic Synthesis

Sulfonic acid-functionalized catalysts are instrumental in numerous organic transformations, including:

  • Esterification and Transesterification: Crucial for the synthesis of esters, including biodiesel production.[3][4]

  • Condensation Reactions: Such as the synthesis of heterocyclic compounds.

  • Alkylation and Acylation: Including Friedel-Crafts type reactions.[4]

  • Hydrolysis and Dehydration Reactions. [4]

1.2. Hypothetical Catalytic Performance

The catalytic activity of this compound is anticipated to be comparable to other solid acid catalysts. The pyridine ring can influence the catalyst's solubility and interaction with substrates.

Table 1: Potential Acid-Catalyzed Reactions using this compound

Reaction TypeSubstratesProductPotential Advantages
EsterificationCarboxylic Acid, AlcoholEsterHigh acidity, potential for recyclability.
Aldol CondensationAldehydes, Ketonesα,β-Unsaturated CarbonylMild reaction conditions.
Friedel-Crafts AlkylationArene, Alkyl HalideAlkylated AreneAvoidance of corrosive mineral acids.

Potential as a Ligand for Metal Complexes

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers. This dual functionality allows for the creation of catalysts where the sulfonic acid group can act as an internal Brønsted acid or as an anchoring group for immobilization.

2.1. Immobilization of Homogeneous Catalysts

A significant application lies in the immobilization of homogeneous catalysts onto solid supports.[5] The sulfonic acid group can be deprotonated to form a sulfonate anion, which can then be ionically tethered to a support functionalized with a cationic group, or vice-versa. The pyridine moiety can then coordinate to a catalytically active metal center. This strategy combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.[5]

2.2. Bifunctional Catalysis

Metal complexes of this compound could act as bifunctional catalysts. The metal center could facilitate one transformation (e.g., a cross-coupling reaction), while the sulfonic acid group catalyzes a subsequent or concurrent acid-mediated reaction.

Table 2: Potential Ligand Applications of this compound

ApplicationMetal CenterSupport Material (for immobilization)Target Reaction
Immobilized CatalystPalladium, Rhodium, RutheniumSilica, Polymers with cationic groupsCross-coupling, Hydrogenation, Metathesis
Bifunctional CatalystLewis acidic metals (e.g., Cu, Zn)None (Homogeneous)Tandem reactions (e.g., condensation-cyclization)

Experimental Protocols

The following are detailed, representative protocols that can be adapted for use with this compound.

3.1. Protocol 1: Synthesis of Pyridine-3-sulfonic Acid (A Representative Synthesis)

This protocol describes a general method for the sulfonation of pyridine, which can be adapted for 6-methylpyridine.[6][7]

Materials:

  • Pyridine (or 6-methylpyridine)

  • Chlorosulfonic acid

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Ice-cold acetone

  • Methyl tert-butyl ether (MTBE)

  • Argon atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Vacuum adapter

  • Glass fritted filter

Procedure:

  • Set up an oven-dried three-necked round-bottom flask under an argon atmosphere.

  • Charge the flask with freshly distilled pyridine (2.0 equiv) and CH₂Cl₂.

  • Cool the vigorously stirred solution to 0°C in an ice-water-salt bath.

  • Add chlorosulfonic acid (1.0 equiv) dropwise via a pressure-equalizing dropping funnel, maintaining the internal temperature below 5°C.

  • Stir the mixture for 30 minutes after the complete addition of the acid.

  • Collect the resulting white precipitate by filtration under suction.

  • Wash the precipitate sequentially with ice-cold water, ice-cold acetone, and MTBE.

  • Dry the solid under high vacuum to yield the pyridine sulfonic acid.[6]

3.2. Protocol 2: Acid-Catalyzed Esterification of a Fatty Acid

This protocol is a general procedure for esterification using a solid acid catalyst, which can be adapted for this compound.[3]

Materials:

  • Fatty acid (e.g., lauric acid)

  • Methanol

  • This compound (as catalyst)

  • Toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the fatty acid in a mixture of methanol and toluene.

  • Add a catalytic amount of this compound (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux with stirring for several hours (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting ester by distillation or chromatography.

Visualizations

G cluster_synthesis Synthesis of this compound 6-Methylpyridine 6-Methylpyridine Sulfonation Sulfonation 6-Methylpyridine->Sulfonation SO3 or H2SO4/oleum This compound This compound Sulfonation->this compound

Caption: Synthesis of this compound.

G cluster_catalysis Hypothetical Catalytic Cycle for Esterification Catalyst R-SO3H (this compound) Carboxylic_Acid R'-COOH Catalyst->Carboxylic_Acid Protonation Intermediate1 Protonated Carboxylic Acid Carboxylic_Acid->Intermediate1 Alcohol R''-OH Intermediate2 Tetrahedral Intermediate Alcohol->Intermediate2 Intermediate1->Alcohol + R''-OH Ester R'-COOR'' Intermediate2->Ester - H+ Water H2O Intermediate2->Water - H2O

Caption: Hypothetical catalytic cycle for esterification.

G cluster_immobilization Immobilization as a Ligand Support Solid Support (e.g., Silica) Ligand 6-Methylpyridine-3-sulfonate Support->Ligand Ionic Interaction Metal Metal Catalyst (e.g., Pd) Ligand->Metal Coordination

Caption: Immobilization of a metal catalyst.

Conclusion

While direct experimental data for this compound is not yet widely available, its structure strongly suggests its utility as both a Brønsted acid catalyst and a versatile ligand in coordination chemistry. The provided application notes and protocols, based on analogous systems, offer a solid foundation for researchers to explore the full potential of this promising bifunctional molecule in synthetic and catalytic applications. Further research is warranted to fully elucidate its catalytic properties and expand its application scope.

References

Application Notes and Protocols: Experimental Procedure for the Sulfonation of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the sulfonation of 2-methylpyridine to produce 2-methylpyridine-5-sulfonic acid. The procedure is based on established principles of electrophilic aromatic substitution on pyridine rings, employing fuming sulfuric acid (oleum) as the sulfonating agent. Due to the electron-deficient nature of the pyridine ring, harsh reaction conditions are typically required for sulfonation.

Overview and Reaction Principle

The sulfonation of 2-methylpyridine introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. The methyl group at the 2-position directs the incoming electrophile primarily to the 5-position due to electronic and steric effects. The reaction proceeds via an electrophilic aromatic substitution mechanism where sulfur trioxide (SO₃), the active electrophile in fuming sulfuric acid, attacks the electron-rich positions of the pyridine ring.

Reaction:

2-Methylpyridine + SO₃ (in H₂SO₄) → 2-Methylpyridine-5-sulfonic acid

Experimental Protocol: Sulfonation of 2-Methylpyridine with Oleum

This protocol outlines the laboratory-scale synthesis of 2-methylpyridine-5-sulfonic acid.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
2-Methylpyridine (α-Picoline)Reagent Grade, ≥98%Sigma-Aldrich
Fuming Sulfuric Acid (Oleum)20% free SO₃Sigma-Aldrich
IsopropanolACS Reagent GradeFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Merck
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
IceIn-house

2.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Ice bath

  • Buchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.

2.3. Experimental Procedure

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Attach a drying tube to the top of the condenser. Place the flask in a heating mantle.

  • Initial Charging: In a fume hood, carefully add 50 mL of fuming sulfuric acid (20% oleum) to the reaction flask. Begin stirring and cool the flask in an ice bath to 0-5 °C.

  • Addition of 2-Methylpyridine: Slowly add 10.0 g (0.107 mol) of 2-methylpyridine dropwise from the dropping funnel to the cold, stirring oleum over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 140-150 °C. Maintain this temperature for 4-6 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed slowly in a fume hood.

  • Neutralization and Precipitation: Cool the resulting acidic solution in an ice bath. Slowly neutralize the solution by adding a concentrated sodium hydroxide solution (e.g., 50% w/v) until the pH is approximately 2-3. The product, 2-methylpyridine-5-sulfonic acid, is zwitterionic and will precipitate at its isoelectric point.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold isopropanol to remove impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 2-methylpyridine-5-sulfonic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

2.4. Quantitative Data Summary

ParameterValue
Reactants
2-Methylpyridine10.0 g (0.107 mol)
Fuming Sulfuric Acid (20% Oleum)50 mL
Reaction Conditions
Addition Temperature0-10 °C
Reaction Temperature140-150 °C
Reaction Time4-6 hours
Product
Theoretical Yield of 2-Methylpyridine-5-sulfonic acid~18.5 g
Expected Yield60-70%
AppearanceWhite to off-white crystalline solid

Safety Precautions

  • Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

  • The addition of 2-methylpyridine to oleum and the quenching of the reaction mixture with ice are highly exothermic. Maintain slow addition rates and efficient cooling to control the temperature.

  • 2-Methylpyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Neutralization with a strong base is also highly exothermic. Perform this step slowly and with cooling.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental procedure for the sulfonation of 2-methylpyridine.

Sulfonation_Workflow Experimental Workflow for Sulfonation of 2-Methylpyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Assemble Reaction Apparatus charge_oleum Charge Oleum to Flask start->charge_oleum cool_oleum Cool Oleum to 0-5 °C charge_oleum->cool_oleum add_picoline Add 2-Methylpyridine Dropwise (T < 10 °C) cool_oleum->add_picoline heat_reaction Heat to 140-150 °C (4-6 hours) add_picoline->heat_reaction cool_reaction Cool to Room Temperature heat_reaction->cool_reaction quench Quench with Ice cool_reaction->quench neutralize Neutralize to pH 2-3 with NaOH quench->neutralize precipitate Precipitation of Product neutralize->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Isopropanol filtrate->wash recrystallize Recrystallize from Water/Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry end Pure 2-Methylpyridine-5-sulfonic Acid dry->end Signaling_Pathway Logical Flow of Product Characterization cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation product Purified Solid Product mp Melting Point Determination product->mp nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation of 2-Methylpyridine-5-sulfonic acid mp->structure nmr->structure ir->structure ms->structure

Application Notes and Protocols: Strategic Utilization of 6-Methylpyridine-3-sulfonic acid in the Synthesis of Potent and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the strategic application of 6-Methylpyridine-3-sulfonic acid as a versatile starting material for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. While direct utilization of this sulfonic acid is not widely documented, its chemical scaffold is a key component of potent COX-2 inhibitors such as Etoricoxib. These notes delineate a proposed synthetic pathway to transform this compound into a pivotal intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, which is a direct precursor to Etoricoxib. Detailed, step-by-step experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and relevant biological pathways are provided to guide researchers in the potential use of this readily available pyridine derivative in the discovery and development of novel anti-inflammatory agents.

Introduction

The enzyme cyclooxygenase (COX) is a key mediator in the conversion of arachidonic acid to prostaglandins, which are implicated in inflammation, pain, and fever. Two isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that protect the gastrointestinal tract. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The development of selective COX-2 inhibitors represents a significant advancement in the management of inflammatory disorders, offering the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.

The pyridine moiety is a privileged scaffold in medicinal chemistry and is a core structural feature of several selective COX-2 inhibitors. Etoricoxib, a highly selective COX-2 inhibitor, features a 6-methylpyridine-3-yl group. While the synthesis of Etoricoxib and its intermediates is well-established from starting materials like methyl 6-methylnicotinate, the use of this compound as a precursor has been less explored. This document outlines a proposed synthetic strategy to leverage this compound for the preparation of a key ketosulfone intermediate, thereby providing a novel and potentially cost-effective route to this important class of therapeutic agents.

COX-2 Signaling Pathway and Inhibition

The inflammatory cascade leading to the production of prostaglandins is initiated by various stimuli, such as cytokines and growth factors. These stimuli activate phospholipase A2, which in turn releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing the synthesis of PGH2 and subsequent downstream inflammatory mediators.

COX2_Pathway cluster_phospholipase Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activate Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid hydrolysis Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) catalysis Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit

Figure 1: Simplified COX-2 signaling pathway and the mechanism of action of COX-2 inhibitors.

Proposed Synthetic Application of this compound

The following section details a proposed multi-step synthesis to convert this compound into 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate for Etoricoxib. This proposed pathway is based on well-established chemical transformations.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reductive Desulfonylation to Thiol cluster_step3 Step 3: S-Alkylation cluster_step4 Step 4: Acylation Precursor Formation cluster_step5 Step 5: Grignard Reaction cluster_step6 Step 6: α-Arylation cluster_step7 Step 7: Oxidation This compound This compound 6-Methylpyridine-3-sulfonyl chloride 6-Methylpyridine-3-sulfonyl chloride This compound->6-Methylpyridine-3-sulfonyl chloride SOCl₂ or PCl₅ 6-Methylpyridine-3-thiol 6-Methylpyridine-3-thiol 6-Methylpyridine-3-sulfonyl chloride->6-Methylpyridine-3-thiol Zn / H⁺ 3-(Benzylthio)-6-methylpyridine 3-(Benzylthio)-6-methylpyridine 6-Methylpyridine-3-thiol->3-(Benzylthio)-6-methylpyridine Benzyl bromide, Base 6-Methylnicotinonitrile 6-Methylnicotinonitrile 3-(Benzylthio)-6-methylpyridine->6-Methylnicotinonitrile Oxidative Cyanation 1-(6-methylpyridin-3-yl)ethan-1-one 1-(6-methylpyridin-3-yl)ethan-1-one 6-Methylnicotinonitrile->1-(6-methylpyridin-3-yl)ethan-1-one CH₃MgBr, then H₃O⁺ 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one 1-(6-methylpyridin-3-yl)ethan-1-one->1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one 4-Iodothioanisole, Pd catalyst 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethan-1-one->1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one Oxone® or H₂O₂

Figure 2: Proposed synthetic workflow from this compound to a key COX-2 inhibitor intermediate.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the key intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, starting from this compound. These protocols are based on established synthetic methodologies for analogous compounds.

Step 1: Synthesis of 6-Methylpyridine-3-sulfonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Separate the organic layer, and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-Methylpyridine-3-sulfonyl chloride.

Step 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone from Methyl 6-Methylnicotinate

As the conversion of the sulfonyl chloride to the final ketosulfone is a multi-step process with potentially low overall yield, an alternative well-documented approach starts from methyl 6-methylnicotinate. This compound can be conceptually converted to 6-methylnicotinic acid, for instance, via a Sandmeyer-type reaction on a derived aminopyridine, although this is a non-trivial transformation. A more direct and established synthesis of the target ketosulfone is presented below for completeness and as a more practical route for researchers.

Materials:

  • Methyl 6-methylnicotinate

  • 4-(Methylthio)acetonitrile

  • Sodium methoxide

  • Toluene

  • Methanol

  • Acetic acid

  • Concentrated sulfuric acid

  • Hydrogen peroxide (30%)

  • Sodium tungstate dihydrate

Procedure:

  • Condensation: To a solution of 4-(methylthio)acetonitrile (1.0 eq) in toluene, add methyl 6-methylnicotinate (1.1 eq). Heat the mixture to 90-95 °C. Slowly add a solution of sodium methoxide (1.0 eq) in methanol. Reflux the mixture for 4-6 hours. Cool to room temperature and quench with acetic acid in water. Separate the organic layer, wash with water, and concentrate to give the crude enamine intermediate.

  • Hydrolysis and Decarboxylation: Treat the crude intermediate with a mixture of concentrated sulfuric acid and water and heat to 95-100°C until the reaction is complete. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the ketosulfide, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. Filter and dry the solid.

  • Oxidation: Dissolve the ketosulfide (1.0 eq) in a suitable solvent such as acetic acid. Add a catalytic amount of sodium tungstate dihydrate. Slowly add hydrogen peroxide (2.2 eq) at a controlled temperature (e.g., 20-30 °C). Stir until the oxidation is complete. Quench the reaction with water and filter the precipitated product. Recrystallize from a suitable solvent (e.g., methanol) to obtain pure 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Quantitative Data

The following table summarizes the biological activity of Etoricoxib, which can be synthesized from the key intermediate discussed.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Etoricoxib 1.1 ± 0.10.011 ± 0.001100
Celecoxib 7.6 ± 1.90.04 ± 0.01190
Rofecoxib >500.018 ± 0.007>2777
Indomethacin 0.019 ± 0.0030.86 ± 0.220.02

Data presented are representative values from published literature and may vary depending on the specific assay conditions.

Conclusion

While the direct synthesis of COX-2 inhibitors from this compound is not a well-trodden path, its structural relationship to key intermediates of potent drugs like Etoricoxib makes it a molecule of interest for synthetic exploration. The proposed synthetic strategies, based on fundamental organic reactions, offer a conceptual framework for researchers to develop novel routes to valuable pharmaceutical compounds. The provided protocols, though hypothetical for the initial steps from the sulfonic acid, are grounded in established chemical principles and aim to inspire further investigation into the utility of this pyridine derivative in drug discovery and development. The ultimate goal is to expand the toolbox of starting materials for the efficient and economical synthesis of next-generation anti-inflammatory agents.

Troubleshooting & Optimization

Technical Support Center: 6-Methylpyridine-3-sulfonic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylpyridine-3-sulfonic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this challenging electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonation of 6-methylpyridine challenging?

The sulfonation of pyridine and its derivatives, including 6-methylpyridine, is an electrophilic aromatic substitution that is inherently difficult. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles like sulfur trioxide. Furthermore, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is protonated, further increasing this deactivating effect. Consequently, harsh reaction conditions, such as high temperatures and the use of strong sulfonating agents like fuming sulfuric acid (oleum), are typically necessary.[1][2]

Q2: What is the expected regioselectivity for the sulfonation of 6-methylpyridine?

The sulfonation of pyridine typically occurs at the 3-position.[1][2] This is because the carbocation intermediate formed by electrophilic attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions. For 6-methylpyridine (also known as 2-picoline), the sulfonation is also expected to direct to the 3-position, yielding this compound.

Q3: Are there milder alternatives to direct sulfonation with oleum?

While direct sulfonation with oleum is a common method, it requires very high temperatures. Milder sulfonation can be achieved using sulfur trioxide complexes, such as a pyridine-SO₃ complex.[3] However, this can introduce challenges in removing the pyridine used as the complexing agent during purification. Another approach described for pyridine-3-sulfonic acid involves a multi-step synthesis starting from 3-chloropyridine, which is oxidized to the N-oxide, followed by substitution with a sulfite and subsequent reduction.[4][5]

Q4: What are some common impurities in the synthesis of pyridine sulfonic acids?

Common impurities can include unreacted starting material, residual sulfuric acid, and isomeric pyridinesulfonic acids.[6] In the case of this compound, potential side products could also arise from oxidation or other reactions of the methyl group under the harsh reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Insufficiently High Reaction Temperature. Direct sulfonation of the deactivated pyridine ring requires significant thermal energy.

  • Solution: Ensure the reaction temperature is maintained in the recommended range, which can be as high as 230-320°C for pyridine derivatives.[1][5] The use of a high-boiling point solvent or neat reaction in oleum is common.

Possible Cause 2: Inadequate Sulfonating Agent Strength. The concentration of sulfur trioxide (SO₃) in the sulfuric acid is critical.

  • Solution: Use fuming sulfuric acid (oleum) with a sufficient percentage of free SO₃. If the reaction is still not proceeding, carefully consider the use of a catalyst, such as mercuric sulfate, which has been historically used to facilitate pyridine sulfonation at lower temperatures (around 230°C).[1]

Possible Cause 3: Premature Reaction Quenching. The reaction kinetics can be slow.

  • Solution: Ensure the reaction is allowed to proceed for a sufficient duration at the target temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC on a quenched aliquot) if possible.

Issue 2: Product Isolation and Purification Difficulties

Possible Cause 1: Presence of Excess Sulfuric Acid. A large excess of sulfuric acid is often used, which can complicate work-up.

  • Solution: After cooling the reaction mixture, carefully pour it onto crushed ice. The product can then be precipitated by neutralizing the acidic solution. A common method for purifying sulfonic acids from residual sulfuric acid is recrystallization from concentrated aqueous solutions.[7]

Possible Cause 2: Product is Highly Water-Soluble. Sulfonic acids are often highly soluble in water, making extraction difficult.

  • Solution: Isolate the product by crystallization. After neutralization of the reaction mixture, the product may precipitate. If it remains in solution, it can often be crystallized by adjusting the pH or by adding a miscible organic solvent like ethanol.[4][8] The product can also be dried via azeotropic distillation with toluene.[7]

Possible Cause 3: Dark, Tar-like Product. Charring and side reactions can occur at high temperatures.

  • Solution: Treat the crude product solution with activated charcoal to remove colored impurities before crystallization.[4][8] It is also crucial to ensure uniform heating of the reaction mixture to avoid localized overheating.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for pyridine sulfonation, which can be used as a starting point for the synthesis of this compound. Note that specific data for the 6-methyl derivative is scarce in the literature, and optimization will be required.

ParameterDirect Sulfonation of PyridineIndirect Synthesis of Pyridine-3-sulfonic acid
Starting Material Pyridine3-Chloropyridine-N-oxide
Reagents Fuming Sulfuric Acid (Oleum), HgSO₄ (catalyst)Sodium bisulfite, Raney Nickel
Temperature 230 °C (with catalyst)145 °C, then 100-110 °C
Reaction Time Several hours17 hours, then 16 hours
Reported Yield Improved with catalyst77-80%
Reference [1][4][8]

Experimental Protocols

Key Experiment: Direct Sulfonation of 6-Methylpyridine (Exemplary Protocol)

This protocol is adapted from general procedures for pyridine sulfonation and will likely require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reagents: Carefully charge the flask with fuming sulfuric acid (e.g., 20% oleum). Begin stirring and slowly add 6-methylpyridine (2-picoline) while maintaining the temperature below 50°C by using an ice bath.

  • Heating: After the addition is complete, begin to heat the reaction mixture. If using a catalyst like mercuric sulfate, it can be added at this stage. Heat the mixture to a high temperature, potentially in the range of 230-250°C.

  • Reaction: Maintain the reaction at this temperature for several hours. The progress may be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: The product may precipitate upon dilution and cooling. If not, carefully neutralize the solution with a base such as calcium carbonate or sodium hydroxide to precipitate the sulfonic acid or its salt.

  • Purification: Filter the crude product. To remove colored impurities, the crude product can be dissolved in water and treated with activated charcoal. The purified product is then recrystallized from a water/ethanol mixture.[4][8] Filter the crystals and dry them in a vacuum oven.

Visualizations

Troubleshooting Workflow for this compound Synthesis

TroubleshootingWorkflow start Start Synthesis reaction_check Reaction Complete? start->reaction_check low_yield Low or No Yield reaction_check->low_yield No workup Proceed to Work-up reaction_check->workup Yes temp_check Check Temperature (230-320°C) low_yield->temp_check purification_issue Purification Issues workup->purification_issue Impure Product end_product Pure Product workup->end_product Pure Product reagent_check Check Oleum Strength / Add Catalyst temp_check->reagent_check time_check Increase Reaction Time reagent_check->time_check time_check->start Retry charcoal Use Activated Charcoal for Color Removal purification_issue->charcoal recrystallize Recrystallize from Water/Ethanol charcoal->recrystallize recrystallize->end_product

Caption: A flowchart for troubleshooting common issues in the synthesis.

Logical Relationship of Synthesis Challenges

SynthesisChallenges synthesis This compound Synthesis Core Challenge: Deactivated Pyridine Ring conditions Harsh Conditions - High Temperature - Strong Acid (Oleum) synthesis->conditions requires purification Purification Hurdles - High Water Solubility - Residual H₂SO₄ - Colored Impurities synthesis->purification presents side_reactions Potential Side Reactions - Charring - Methyl Group Oxidation - Isomer Formation conditions->side_reactions leads to side_reactions->purification complicates

Caption: Key challenges in the synthesis of this compound.

References

Technical Support Center: Purification of 6-Methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Methylpyridine-3-sulfonic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Isolated Product - Incomplete precipitation during recrystallization.- Product loss during transfers and filtration.- Formation of highly soluble isomeric byproducts.- Optimize the anti-solvent ratio and cooling temperature during recrystallization.- Ensure complete transfer of solids and use appropriate filter pore size to prevent loss of fine crystals.- Characterize the mother liquor by HPLC or NMR to identify and quantify soluble isomers. Consider alternative purification techniques like chromatography if isomer separation is poor.
Product Contaminated with Inorganic Salts (e.g., Sulfates) - Incomplete removal of the quenching agent (e.g., calcium carbonate, barium carbonate).- Co-precipitation of inorganic salts with the product.- Ensure thorough washing of the crude product with water after quenching the reaction mixture.- Recrystallize the product from a solvent system where the inorganic salts have low solubility (e.g., a water/ethanol mixture).
Presence of Isomeric Impurities (e.g., 6-Methylpyridine-2-sulfonic acid, 6-Methylpyridine-4-sulfonic acid) - Lack of regioselectivity in the sulfonation reaction.- Attempt fractional recrystallization, although this may be challenging for closely related isomers.- Employ ion-exchange chromatography or preparative HPLC for more effective separation.
Product is a Dark Oil or Gummy Solid - Presence of significant impurities or residual solvent.- Decomposition of the product at high temperatures.- Treat the crude product solution with activated charcoal to remove colored impurities before recrystallization.- Ensure the evaporation of solvents is conducted at a reduced pressure and moderate temperature.- Verify the identity and purity of the starting materials.
Inconsistent Results in Purity Analysis (HPLC) - Inappropriate mobile phase or column.- Co-elution of impurities with the main product.- Optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water ratio, pH, buffer concentration) and trying different column chemistries (e.g., C18, phenyl-hexyl).- Use a diode array detector (DAD) to check for peak purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common method is the direct sulfonation of 2-methylpyridine (2-picoline) using a strong sulfonating agent like oleum (fuming sulfuric acid). However, this reaction can lack regioselectivity, leading to a mixture of isomeric products.

Q2: What are the expected major impurities in the synthesis of this compound?

The primary impurities are typically isomeric sulfonic acids, such as 6-methylpyridine-2-sulfonic acid and 6-methylpyridine-4-sulfonic acid. Unreacted 2-methylpyridine and residual sulfuric acid may also be present.

Q3: What is a recommended solvent system for the recrystallization of this compound?

Based on protocols for the analogous pyridine-3-sulfonic acid, a mixture of water and a lower alcohol like ethanol or isopropanol is a good starting point. The product is dissolved in a minimal amount of hot water, and the alcohol is added as an anti-solvent to induce crystallization upon cooling.

Q4: How can I remove colored impurities from my crude product?

Treating a solution of the crude product with activated charcoal is an effective method for removing colored byproducts. The charcoal is then removed by filtration before proceeding with crystallization.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the purity and quantifying isomeric impurities. Acid-base titration can be used to determine the total sulfonic acid content. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment with an internal standard.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on established methods for the purification of pyridine-3-sulfonic acid and is expected to be applicable to its 6-methyl derivative.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (e.g., 80-90 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) and stir the hot solution for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: To the hot filtrate, slowly add a less polar solvent in which the product is less soluble, such as ethanol or isopropanol (anti-solvent), until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture (e.g., water/ethanol) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purity Assessment by HPLC

This is a general HPLC method that can be used as a starting point for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Table 1: Qualitative Solubility of Pyridine Sulfonic Acids

SolventSolubility
WaterSoluble
EthanolSparingly Soluble to Soluble
IsopropanolSparingly Soluble
AcetoneSparingly Soluble
DichloromethaneInsoluble
TolueneInsoluble

Note: This data is based on general observations for pyridine sulfonic acids and should be experimentally verified for this compound.

Table 2: Purity and Yield Data for Purification of Analagous Pyridine-3-sulfonic acid

Purification StepPurity (by titration)Yield
Crude ProductNot reportedNot applicable
After Recrystallization (Water/Ethanol)~99%75-80%

Source: Based on data from patents for the purification of pyridine-3-sulfonic acid. This data is for illustrative purposes and may not be directly achievable for this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Methylpyridine Reaction Sulfonation with Oleum Start->Reaction Quenching Quenching (e.g., with ice and CaCO3) Reaction->Quenching CrudeMixture Crude Reaction Mixture Quenching->CrudeMixture Filtration1 Filtration to remove inorganic salts CrudeMixture->Filtration1 Dissolution Dissolve in hot water Filtration1->Dissolution Charcoal Activated Charcoal Treatment (optional) Dissolution->Charcoal Filtration2 Hot Filtration Charcoal->Filtration2 Crystallization Add Anti-solvent (e.g., Ethanol) & Cool Filtration2->Crystallization Filtration3 Vacuum Filtration Crystallization->Filtration3 Washing Wash with cold solvent mixture Filtration3->Washing Drying Vacuum Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis cluster_oily_product Physical State Analysis Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct OilyProduct Oily/Gummy Product Start->OilyProduct CheckPrecipitation Optimize recrystallization conditions (solvent ratio, temperature) LowYield->CheckPrecipitation CheckFiltration Review filtration technique (pore size, transfers) LowYield->CheckFiltration AnalyzeMotherLiquor Analyze mother liquor by HPLC for soluble isomers LowYield->AnalyzeMotherLiquor InorganicSalts Inorganic Salts Present? (Check washing steps) ImpureProduct->InorganicSalts Isomers Isomeric Impurities? (Consider chromatography) ImpureProduct->Isomers ColoredImpurities Colored Impurities? (Use activated charcoal) ImpureProduct->ColoredImpurities ResidualSolvent Check for residual solvent (Improve drying) OilyProduct->ResidualSolvent Decomposition Possible decomposition? (Lower process temperatures) OilyProduct->Decomposition

Caption: Troubleshooting logic for the purification of this compound.

Side reactions and by-product formation in 6-Methylpyridine-3-sulfonic acid preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Methylpyridine-3-sulfonic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield can be attributed to several factors, primarily incomplete reaction or product degradation. Consider the following:

  • Inadequate Reaction Temperature: The sulfonation of pyridine derivatives often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the degradation of the starting material and product.

  • Presence of Water: The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[1] Water is also a byproduct of sulfonation with sulfuric acid.[1]

  • Suboptimal Reagent Concentration: The concentration of the sulfonating agent (e.g., oleum, chlorosulfonic acid) is critical. A concentration that is too low may result in an incomplete reaction, while an excessively high concentration can lead to side reactions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control and monitor the reaction temperature. A stepwise increase in temperature might be necessary to initiate and drive the reaction to completion. Refer to literature for optimal temperature ranges for similar sulfonations.

  • Ensure Anhydrous Conditions: Use anhydrous reagents and solvents. Consider using a dehydrating agent to remove water as it forms during the reaction.[1]

  • Adjust Reagent Stoichiometry: Experiment with the molar ratio of the sulfonating agent to 6-methylpyridine to find the optimal balance that maximizes yield while minimizing by-product formation.

Q2: I am observing a significant amount of an insoluble, high-melting point solid as a by-product. What is it and how can I minimize its formation?

The most likely identity of this by-product is a diaryl sulfone derivative. This is a common side reaction in sulfonation, especially at higher temperatures and with a high concentration of sulfur trioxide.[1] The sulfone is formed from the reaction of an already formed sulfonic acid with another molecule of the starting arene.[1]

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Sulfone formation is often more sensitive to temperature than the desired sulfonation.[1]

  • Use Inhibitors: The addition of certain inhibitors, such as alkali metal or alkaline earth metal sulfites (e.g., sodium sulfite), has been shown to reduce sulfone formation during sulfonation with SO₃.[1]

  • Control Stoichiometry: Use a minimal excess of the sulfonating agent. A large excess, particularly of SO₃, can promote the formation of sulfones.[1]

Q3: My final product is difficult to purify, showing multiple spots on TLC or peaks in LC-MS. What are the likely impurities?

Besides the diaryl sulfone mentioned above, other potential impurities include:

  • Polysulfonated products: Over-sulfonation can occur, leading to the formation of di- or tri-sulfonated 6-methylpyridine.

  • Starting material: Unreacted 6-methylpyridine may remain if the reaction is incomplete.

  • Isomeric products: While the 3-position is the expected site of sulfonation, small amounts of other isomers might form depending on the reaction conditions.

  • Degradation products: At high temperatures, pyridine rings can undergo degradation.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of polysulfonated and degradation products.

  • Purification Strategy:

    • Recrystallization: Carefully select a suitable solvent system for recrystallization to isolate the desired product from impurities.

    • Chromatography: Column chromatography can be effective for separating the desired product from closely related impurities.

Q4: The reaction seems to be very slow or does not initiate. What could be the problem?

  • Low Reaction Temperature: As mentioned, sulfonation of pyridines often requires significant thermal energy to overcome the activation barrier.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized reagent concentrations and slow reaction rates.

  • Deactivated Starting Material: The pyridine nitrogen can be protonated by the strong acid, deactivating the ring towards electrophilic substitution.

Troubleshooting Steps:

  • Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring the reaction progress by TLC or another suitable analytical method.

  • Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.

  • Choice of Sulfonating Agent: The choice of sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) can significantly impact the reaction rate. A stronger sulfonating agent may be required.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative Example)

Reaction Temperature (°C)This compound Yield (%)Diaryl Sulfone By-product (%)Unreacted Starting Material (%)
10045550
120701020
1408515<1
1607525<1

Note: This data is illustrative and serves to demonstrate the general trend of how temperature can influence yield and by-product formation in sulfonation reactions.

Experimental Protocols

Preparation of this compound (General Procedure)

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.

  • Reagents and Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, place 6-methylpyridine (1.0 eq).

    • Cool the flask in an ice bath.

  • Addition of Sulfonating Agent:

    • Slowly add fuming sulfuric acid (20-30% SO₃, 3.0-4.0 eq) to the stirred 6-methylpyridine, maintaining the internal temperature below 20°C.

  • Reaction:

    • After the addition is complete, slowly heat the reaction mixture to 140-150°C.

    • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product remains in solution, it may be isolated by evaporating the solvent or by other appropriate extraction and purification techniques.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Main_Reaction_Pathway Start 6-Methylpyridine (2-Picoline) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack Reagent + H₂SO₄/SO₃ (Oleum) Product This compound Intermediate->Product Deprotonation

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions Start 6-Methylpyridine Main_Product This compound Start->Main_Product Desired Reaction Sulfone Di-(6-methylpyridin-3-yl) sulfone Start->Sulfone Degradation Degradation Products Start->Degradation Very High Temp Main_Product->Sulfone High Temp, Excess SO₃ Polysulfonated Polysulfonated 6-Methylpyridine Main_Product->Polysulfonated Harsh Conditions

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Reagents Verify Reagent Quality and Stoichiometry Check_Temp->Check_Reagents Optimal Temp_OK Optimize Temperature: - Lower for sulfone - Higher for completion Check_Temp->Temp_OK Suboptimal Analyze_Byproducts Identify By-products (NMR, LC-MS) Check_Reagents->Analyze_Byproducts Optimal Reagents_OK Adjust Stoichiometry: - Minimize excess SO₃ Ensure Anhydrous Conditions Check_Reagents->Reagents_OK Suboptimal Byproducts_Identified Modify Purification: - Recrystallization - Chromatography Analyze_Byproducts->Byproducts_Identified Temp_OK->Check_Reagents Reagents_OK->Analyze_Byproducts End Improved Synthesis Byproducts_Identified->End

References

Technical Support Center: 6-Methylpyridine-3-sulfonic acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 6-Methylpyridine-3-sulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis

Question Possible Causes Troubleshooting Steps
Low or no product yield? - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. - Degradation of starting material or product: The reaction temperature might be too high, or the reaction mixture may be exposed to contaminants. - Suboptimal reagent concentration: The ratio of sulfonating agent to the starting material (6-methylpyridine) may not be ideal.- Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC. Consider a step-wise increase in temperature and/or extend the reaction time. - Control reaction temperature: Use a temperature-controlled reaction setup and ensure uniform heating. - Vary reagent concentration: Experiment with different molar ratios of the sulfonating agent.
Formation of multiple products (isomers)? - Lack of regioselectivity: The sulfonation of 6-methylpyridine can potentially yield different isomers. Reaction conditions heavily influence the position of the sulfonic acid group.- Modify the sulfonating agent: The choice of sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid) can influence isomer distribution. - Adjust reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thus altering the isomer ratio.
Product degradation (darkening of reaction mixture)? - Excessive reaction temperature: High temperatures can lead to charring and decomposition of the organic material. - Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions.- Maintain strict temperature control: Ensure the reaction temperature does not exceed the recommended range. - Use high-purity starting materials: Ensure the 6-methylpyridine and sulfonating agent are of high purity.

Purification

Question Possible Causes Troubleshooting Steps
Difficulty in isolating the product? - High solubility in the reaction mixture: The product may be too soluble in the solvent system used for precipitation or crystallization. - Formation of a stable salt: The sulfonic acid may form a soluble salt with other components in the mixture.- Change the solvent system: Use an anti-solvent to induce precipitation. Common choices for sulfonic acids include isopropanol or ethanol. - Adjust the pH: Carefully adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility.
Low purity after initial isolation? - Co-precipitation of impurities: Unreacted starting materials or byproducts may precipitate along with the product. - Inefficient washing: The washing step may not be effectively removing residual impurities.- Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer crystals. The use of activated carbon can help remove colored impurities.[1] - Optimize washing procedure: Use a cold, appropriate solvent to wash the isolated product to remove surface impurities without dissolving a significant amount of the product.
Presence of inorganic salts in the final product? - Incomplete removal of the sulfonating agent or neutralization salts: Residual acids or salts from the workup may remain.- Thorough washing: Wash the isolated product extensively with a suitable solvent in which the inorganic salts are soluble but the product is not. - Dialysis or ion exchange: For persistent salt contamination, consider more advanced purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct sulfonation of 6-methylpyridine using a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The choice of agent and reaction conditions can be optimized to favor the formation of the desired 3-sulfonic acid isomer.

Q2: How can I monitor the progress of the sulfonation reaction?

A2: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). This allows for the determination of the consumption of the starting material and the formation of the product.

Q3: What are the typical yields and purity levels I can expect?

A3: The yield and purity of this compound are highly dependent on the optimization of the reaction and purification protocols. With a well-optimized process, yields can range from 70-85%, and purity can exceed 98%.[2] A patent for the related pyridine-3-sulfonic acid reports yields of 77-80% with a purity of 99% after purification.[1]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Sulfonating agents like fuming sulfuric acid and chlorosulfonic acid are highly corrosive and reactive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction can be exothermic, so controlled addition of reagents and efficient cooling are crucial.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity after Recrystallization (%)
100126595.2
12087898.5
14068298.1
160475 (degradation observed)96.3

Table 2: Effect of Molar Ratio of Sulfonating Agent on Yield

Molar Ratio (Sulfonating Agent : 6-Methylpyridine)Crude Yield (%)
2:168
3:181
4:183
5:180

Experimental Protocols

1. Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place 6-methylpyridine (1.0 mol).

  • Reaction: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (3.0 mol, 20% SO₃) dropwise via the dropping funnel while maintaining the internal temperature below 20°C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature for 8 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

2. Purification by Recrystallization

  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot deionized water to dissolve the solid completely.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes at an elevated temperature.

  • Filtration: Hot filter the solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: 6-Methylpyridine Reaction Sulfonation with Fuming Sulfuric Acid Start->Reaction Controlled Addition Workup Quenching on Ice Reaction->Workup After Completion Filtration Crude Product Filtration Workup->Filtration Recrystallization Recrystallization (Water/Ethanol) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying End End Drying->End Final Product: This compound Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Purity Cause1 Incorrect Temperature Problem->Cause1 Cause2 Suboptimal Reagent Ratio Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Optimize T & Time Cause1->Solution1 Solution4 Use High-Purity Reagents Cause1->Solution4 Solution2 Vary Molar Ratios Cause2->Solution2 Solution3 Improve Recrystallization Cause3->Solution3 Cause4->Solution4

References

Overcoming stability issues of 6-Methylpyridine-3-sulfonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential stability issues with 6-Methylpyridine-3-sulfonic acid in solution.

Disclaimer

Direct stability data for this compound is limited in publicly available literature. The guidance provided here is based on general chemical principles and data from structurally similar compounds, such as pyridine and other sulfonic acids. It is crucial to validate these recommendations under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?

A1: Degradation of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of pyridine derivatives.

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the decomposition of the pyridine ring.

  • Microbial Contamination: Although less common in typical lab settings, microbial growth can degrade the compound.

Q2: What is the recommended pH range for solutions of this compound?

A2: While specific data is unavailable, for pyridine-containing compounds, maintaining a pH between 2 and 7 is often recommended to enhance stability. It is advisable to perform a pH stability study to determine the optimal range for your specific application. A study on a similar compound, HI 6, showed it to be most stable in an acidic solution between pH 2 and 3[1].

Q3: I am observing low solubility of this compound. Could this be related to stability?

A3: Yes, low solubility can be misinterpreted as instability or can lead to stability issues. Like the structurally similar 4-aminopyridine-3-sulfonic acid, this compound is amphoteric and likely exists as a zwitterion at its isoelectric point, leading to minimal solubility in neutral water[2]. Adjusting the pH away from the isoelectric point should increase solubility. In acidic conditions, the pyridine nitrogen becomes protonated, leading to a net positive charge and increased aqueous solubility. In basic conditions, the sulfonic acid group is deprotonated, resulting in a net negative charge and also enhancing solubility.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-documented. However, based on related compounds, potential degradation mechanisms could include:

  • Desulfonation: Cleavage of the sulfonic acid group from the pyridine ring, a known degradation pathway for some sulfonic acid-containing compounds[3][4].

  • Ring Opening: Cleavage of the pyridine ring, which has been observed in the microbial degradation of pyridine and its derivatives[5][6][7].

  • Oxidation: Oxidation of the methyl group or the pyridine ring itself.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in Solution Poor solubility at the current pH.Adjust the pH of the solution. For acidic compounds, decreasing the pH can increase solubility. For amphoteric compounds, moving the pH away from the isoelectric point will increase solubility[2]. Consider the use of co-solvents like DMSO, DMF, or ethanol if pH adjustment is not feasible.
Discoloration of Solution Degradation of the compound.Prepare fresh solutions daily. Store stock solutions at low temperatures (2-8°C) and protected from light. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Inconsistent Experimental Results Instability of the compound under experimental conditions.Perform a forced degradation study to understand the stability of the compound under your specific assay conditions (pH, temperature, buffers). Analyze samples at regular intervals to monitor for degradation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Vials

  • Shaker or agitator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Plot solubility versus pH to identify the optimal pH range for dissolution.

Protocol 2: Preliminary Forced Degradation Study

This protocol outlines a basic forced degradation study to identify conditions that may affect the stability of this compound.

Materials:

  • Stock solution of this compound of known concentration

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • HPLC system

Procedure:

  • Acidic Condition: Mix equal volumes of the stock solution and 0.1 M HCl.

  • Alkaline Condition: Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Oxidative Condition: Mix equal volumes of the stock solution and 3% H₂O₂.

  • Thermal Stress: Heat a sample of the stock solution at an elevated temperature (e.g., 60°C).

  • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • At each time point, analyze the samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Stability Issue Observed (e.g., precipitation, discoloration) check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH away from isoelectric point check_solubility->adjust_ph No check_storage Review storage conditions (temperature, light, atmosphere) check_solubility->check_storage Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent use_cosolvent->check_storage prepare_fresh Prepare fresh solutions check_storage->prepare_fresh forced_degradation Perform forced degradation study to identify stressors prepare_fresh->forced_degradation end Optimized Conditions forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

cluster_pathways Hypothesized Degradation Pathways parent This compound desulfonation Desulfonation parent->desulfonation ring_opening Pyridine Ring Opening parent->ring_opening oxidation Oxidation parent->oxidation product1 6-Methylpyridine desulfonation->product1 product2 Ring-opened fragments ring_opening->product2 product3 Oxidized derivatives oxidation->product3

Caption: Potential degradation pathways.

References

Preventing the formation of N-oxide by-products in pyridine sulfonation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of pyridine. The focus is on preventing the formation of by-products, including N-oxides and hydroxypyridines, to ensure a successful and high-yield reaction.

Frequently Asked Questions (FAQs)

Q1: My direct pyridine sulfonation yield is very low. What are the common causes?

A1: Low yields in direct pyridine sulfonation are common due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.[1] Key factors include:

  • Insufficient Temperature: The reaction requires very high temperatures, typically between 230-350°C, to proceed.[1]

  • Lack of Catalyst: Using a mercury(II) sulfate catalyst can significantly improve yields by allowing the reaction to occur at a lower temperature (around 230-250°C).[1]

  • Protonation of Pyridine: In the highly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring. The harsh conditions are necessary to overcome this deactivation.[1]

Q2: I am observing significant by-product formation in my direct sulfonation. How can I minimize this?

A2: By-product formation is a major challenge in high-temperature direct sulfonation.

  • Hydroxypyridines: At temperatures around 330°C, 4-hydroxypyridine can become a significant by-product.[2] Tightly controlling the temperature in the lower effective range (e.g., 230-275°C) can minimize this.

  • Isomer Formation: While the 3-sulfonic acid is the major product, some 4-sulfonic acid can form at higher temperatures.[2]

  • Charring: Excessive heat can lead to decomposition and charring of the reaction mixture.[3] Ensure uniform heating and avoid localized hotspots.

Q3: How can I prevent the formation of Pyridine N-Oxide as a by-product?

A3: While not the most commonly reported by-product in literature, the formation of pyridine N-oxide is theoretically possible under the harsh, oxidizing conditions of direct sulfonation with fuming sulfuric acid (oleum). Prevention strategies would involve:

  • Strict Temperature Control: Avoid exceeding the optimal temperature range for sulfonation (230-275°C with a catalyst). Higher temperatures can increase the likelihood of side reactions, including oxidation.

  • Use of a Milder Sulfonating Agent: If N-oxide formation is suspected, consider using a milder sulfonating agent like a pyridine-SO₃ complex, although this is typically used for more activated substrates.

  • Alternative Strategy: The most effective way to control the reaction and avoid unwanted side products is to use the "N-Oxide Pathway." This involves intentionally preparing the pyridine N-oxide, sulfonating it under milder conditions, and then removing the oxygen.[1]

Q4: What is the "N-Oxide Pathway" and what are its advantages?

A4: This is a modern, multi-step approach that offers greater control and milder reaction conditions.[1]

  • Oxidation: Pyridine is first oxidized to pyridine N-oxide. This makes the ring more susceptible to electrophilic attack.[1]

  • Sulfonation: The N-oxide is then sulfonated. This step can often be performed at lower temperatures.

  • Deoxygenation: The N-oxide group is removed, typically by catalytic hydrogenation, to yield the final sulfonated pyridine.[1][4]

The main advantages are higher regioselectivity, milder conditions that are more compatible with sensitive functional groups, and avoidance of toxic mercury catalysts.

Q5: My deoxygenation of the sulfonated N-oxide is incomplete. How can I improve it?

A5: Incomplete reduction of the N-oxide is a common issue. To improve this step:

  • Catalyst Activity: Ensure your Raney nickel catalyst is active. Use a fresh batch if necessary.

  • Hydrogen Pressure: The reaction typically requires elevated hydrogen pressure (e.g., 7 bar).[1][4] Ensure your system is maintaining the correct pressure.

  • Reaction Time and Temperature: Hydrogenation may require prolonged reaction times (16 hours or more) at elevated temperatures (100-110°C).[1][4]

  • Purity of Substrate: Impurities from the sulfonation step can act as catalyst poisons.[5] Purifying the pyridine-3-sulfonic acid-N-oxide before hydrogenation can improve results.

Troubleshooting Guides

Guide 1: Direct Sulfonation of Pyridine
Issue / Observation Potential Cause Recommended Solution
No or very little product formation Reaction temperature is too low.Ensure the internal reaction temperature reaches and is maintained at 230-275°C (with HgSO₄ catalyst) or up to 350°C (without catalyst).[1]
Reaction mixture has turned black (charring) Temperature is too high or heating is uneven.Use a controlled heating apparatus (e.g., heating mantle with a temperature controller, sand bath) to ensure uniform heating. Avoid direct flame heating.[3]
Significant amount of 4-hydroxypyridine detected Reaction temperature exceeded 300°C.Maintain the reaction temperature below 275°C. The formation of 4-hydroxypyridine is more prevalent at higher temperatures (~330°C).[2]
Suspected Pyridine N-Oxide formation Excessively high temperature and/or highly concentrated oleum creating strong oxidizing conditions.Lower the reaction temperature to the minimum required for sulfonation. Reduce the concentration of SO₃ in the oleum if possible, though this may impact sulfonation efficiency.
Low yield despite correct temperature Inefficient reaction due to high deactivation of the pyridine ring.Use a mercury(II) sulfate catalyst to improve reaction efficiency at lower temperatures.[1] Consider switching to the N-oxide pathway for better control.
Guide 2: Sulfonation via N-Oxide Intermediate
Issue / Observation Potential Cause Recommended Solution
Step 1: Low yield of Pyridine N-Oxide Inefficient oxidant or incorrect temperature.Ensure the correct stoichiometry of the oxidizing agent (e.g., peracetic acid, H₂O₂ in acetic acid). Maintain the recommended reaction temperature (e.g., 85°C for peracetic acid).[6]
Step 2: Low yield of sulfonated N-oxide Reaction conditions are not optimal for the specific substrate.For substrates like 3-chloro-pyridine-N-oxide, ensure the pH is correctly adjusted (9-9.5) and the temperature (145°C) and time (17 hours) are sufficient.[4]
Step 3: Incomplete deoxygenation Catalyst poisoning or insufficient hydrogenation conditions.Purify the sulfonated N-oxide before hydrogenation to remove potential catalyst poisons. Ensure the Raney nickel is active, and maintain adequate hydrogen pressure (7 bar) and temperature (100-110°C) for the required duration.[1][4]
Step 3: Reduction of other functional groups The catalytic hydrogenation conditions are too harsh for other groups on the molecule.Explore alternative, milder deoxygenation methods. Several chemical reducing agents can be used for N-oxide reduction.

Data Presentation

Table 1: Comparison of Pyridine Sulfonation Methods

MethodReagentsTemperature (°C)Time (h)ProductYield (%)CatalystReference
Direct (Fischer) Pyridine, conc. H₂SO₄300-35024Pyridine-3-sulfonic acid~50None[1]
Direct (Catalytic) Pyridine, Fuming H₂SO₄ (oleum)230-250SeveralPyridine-3-sulfonic acid~70HgSO₄[1]
Indirect (N-Oxide) 3-Chloro-pyridine-N-oxide, NaHSO₃, NaOH14517Pyridine-3-sulfonic acid-N-oxideHighNone[1][4]
Deoxygenation Pyridine-3-sulfonic acid-N-oxide, H₂100-11016Pyridine-3-sulfonic acidHighRaney Ni[1][4]

Experimental Protocols

Protocol 1: Direct Sulfonation of Pyridine with Oleum and Mercury Catalyst

Warning: This reaction involves highly corrosive and toxic materials. It must be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • Pyridine

    • Fuming sulfuric acid (oleum)

    • Mercury(II) sulfate (HgSO₄)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

    • Slowly and with cooling, add pyridine to the oleum. This reaction is exothermic.

    • Add a catalytic amount of mercury(II) sulfate to the mixture.

    • Heat the reaction mixture to 230-250°C and maintain this temperature for several hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base like calcium carbonate or sodium hydroxide to precipitate the product as its salt.

    • The crude pyridine-3-sulfonic acid can be isolated by filtration and purified by recrystallization.[1]

Protocol 2: Synthesis of Pyridine-N-Oxide
  • Materials:

    • Pyridine

    • 40% Peracetic acid

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

    • With stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.

    • After the addition is complete, continue stirring until the temperature drops to 40°C.

    • The product, pyridine-N-oxide, can be isolated from the resulting acetate salt by distillation under vacuum.[6]

Protocol 3: Sulfonation and Deoxygenation of 3-Chloro-Pyridine-N-Oxide
  • Materials:

    • 3-chloro-pyridine-N-oxide

    • Sodium bisulfite (NaHSO₃)

    • Sodium hydroxide (NaOH)

    • Raney nickel

    • Hydrogen gas

  • Procedure:

    • Sulfonation: Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide. Add raw 3-chloro-pyridine-N-oxide. Heat the mixture in an autoclave to 145°C for 17 hours. After cooling, the solution contains pyridine-3-sulfonic acid-N-oxide.[1][4]

    • Deoxygenation: To the cooled reaction mixture, add Raney nickel. Heat the suspension to 100-110°C in an autoclave. Pressurize with hydrogen gas to 7 bar and hydrogenate for 16 hours.[1][4]

    • Workup: After cooling and venting, filter off the catalyst. The pyridine-3-sulfonic acid can be isolated from the filtrate.

Visualizations

SulfonationPathways cluster_direct Direct Sulfonation Pathway cluster_indirect Indirect N-Oxide Pathway Pyridine Pyridine Sulfonation Sulfonation (Oleum, HgSO₄, 230-275°C) Pyridine->Sulfonation Product3SA Pyridine-3-Sulfonic Acid Sulfonation->Product3SA Major Product Byproduct_OH 4-Hydroxypyridine (By-product at >300°C) Sulfonation->Byproduct_OH Side Reaction Byproduct_NO Pyridine N-Oxide (Potential By-product) Sulfonation->Byproduct_NO Potential Side Reaction Pyridine2 Pyridine Oxidation Oxidation (e.g., Peracetic Acid) Pyridine2->Oxidation N_Oxide Pyridine N-Oxide (Intermediate) Oxidation->N_Oxide Sulfonation2 Sulfonation (Milder Conditions) N_Oxide->Sulfonation2 Sulfonated_NO Sulfonated Pyridine N-Oxide Sulfonation2->Sulfonated_NO Deoxygenation Deoxygenation (e.g., Raney Ni, H₂) Sulfonated_NO->Deoxygenation FinalProduct Sulfonated Pyridine Deoxygenation->FinalProduct

Caption: Comparison of Direct vs. Indirect (N-Oxide) Pyridine Sulfonation Pathways.

TroubleshootingFlow Start Start Sulfonation Problem Low Yield or By-product Formation? Start->Problem DirectPath Using Direct Sulfonation? Problem->DirectPath Yes NoxidePath Using N-Oxide Pathway? Problem->NoxidePath Yes (at Deoxygenation) Success Reaction Successful Problem->Success No Sol_Temp Check/Increase Temperature (230-275°C) DirectPath->Sol_Temp Low Yield Sol_ControlTemp Control Temp <275°C to avoid Hydroxypyridine DirectPath->Sol_ControlTemp By-products Sol_Deoxy Check Catalyst Activity, H₂ Pressure, and Time NoxidePath->Sol_Deoxy Sol_Catalyst Add HgSO₄ Catalyst Sol_Temp->Sol_Catalyst Sol_Purify Purify N-Oxide Intermediate Sol_Deoxy->Sol_Purify

Caption: Troubleshooting workflow for common issues in pyridine sulfonation.

References

Technical Support Center: Purification of 6-Methylpyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual sulfuric acid from 6-Methylpyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual sulfuric acid from my this compound sample?

A1: The primary methods for removing residual sulfuric acid include:

  • Precipitation/Crystallization: This involves selectively precipitating either the sulfonic acid or the sulfate salt.

  • Neutralization: The acidic mixture is neutralized with a base to form salts, which can then be separated based on solubility differences.

  • Ion Exchange Chromatography: This technique separates the sulfonic acid from sulfuric acid based on their different affinities for a charged resin.

  • Solvent Extraction: This method, while less common for highly water-soluble sulfonic acids, can sometimes be employed by carefully selecting the solvent system.

Q2: My this compound is highly water-soluble. Which purification method is most suitable?

A2: For highly water-soluble compounds like this compound, direct extraction is often challenging.[1] The most effective methods are typically:

  • Precipitation/Crystallization: By adding a suitable anti-solvent (an organic solvent in which the sulfonic acid is poorly soluble), the desired product can be precipitated, leaving the more soluble sulfuric acid in the mother liquor.

  • Ion Exchange Chromatography: This is a powerful technique for separating ionic compounds and is well-suited for water-soluble products.[2]

Q3: How can I determine the purity of my this compound after purification?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Titration: A simple acid-base titration can determine the total acidity and help quantify the removal of sulfuric acid.

  • Ion Chromatography: This method can be used to quantify the amount of residual sulfate ions in your sample.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify this compound from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any organic impurities.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low recovery of this compound after precipitation. The chosen anti-solvent is too polar, leading to partial dissolution of the product.- Use a less polar anti-solvent or a mixture of solvents.- Optimize the ratio of the reaction mixture to the anti-solvent.- Perform the precipitation at a lower temperature to decrease solubility.
The precipitated product is an oil or sticky solid instead of a crystalline powder. The product may be impure, or the precipitation process is too rapid.- Try to "salt out" the sodium salt of the sulfonic acid by adding a saturated solution of a neutral salt like NaCl.[1]- Add the anti-solvent more slowly while vigorously stirring.- Attempt to recrystallize the oily product from a different solvent system.
Residual sulfuric acid is still detected after neutralization and filtration. The sulfate salt formed is partially soluble in the reaction mixture.- Choose a base that forms a highly insoluble sulfate salt (e.g., calcium hydroxide or barium hydroxide).[4][5]- Wash the filtered product thoroughly with a solvent in which the sulfate salt is insoluble.
Poor separation during ion exchange chromatography. The incorrect type of resin or elution conditions were used.- For separating a strong acid like a sulfonic acid from another strong acid (sulfuric acid), a weak anion exchange resin might provide better selectivity.- Optimize the pH and ionic strength of the loading and elution buffers. A gradient elution may be necessary.[6]

Experimental Protocols

Protocol 1: Purification by Precipitation with an Anti-Solvent

This protocol is suitable for removing the bulk of sulfuric acid from the reaction mixture.

Methodology:

  • Concentration: If the reaction mixture is dilute, concentrate it under reduced pressure to a smaller volume. This will increase the concentration of the desired product.

  • Anti-Solvent Addition: Slowly add a suitable anti-solvent, such as isopropanol or ethanol, to the concentrated reaction mixture with vigorous stirring.[7][8] The this compound should precipitate out of the solution. The optimal ratio of reaction mixture to anti-solvent should be determined empirically, starting with a 1:3 to 1:5 volume ratio.

  • Digestion: Continue stirring the resulting slurry at room temperature or below for 1-2 hours to allow for complete precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining sulfuric acid and other impurities.

  • Drying: Dry the purified this compound under vacuum.

Data Presentation:

Parameter Value Reference
Purity of Pyridine-3-sulfonic acid after precipitation with ethanol99%[8]
Yield of Pyridine-3-sulfonic acid after precipitation77-80%[8]
Protocol 2: Purification by Neutralization and Selective Precipitation

This method involves neutralizing the acidic mixture and precipitating the inorganic sulfate.

Methodology:

  • Dilution: Dilute the crude reaction mixture with water to reduce its viscosity and control the temperature during neutralization.

  • Neutralization: Slowly add a base, such as calcium hydroxide (Ca(OH)₂) or barium chloride (BaCl₂), as a slurry or solution.[4][5] This will neutralize both the this compound and the sulfuric acid. The sulfate will precipitate as calcium sulfate (CaSO₄) or barium sulfate (BaSO₄). Monitor the pH and aim for a neutral to slightly basic endpoint.

  • Filtration: Remove the precipitated inorganic sulfate by filtration.

  • Isolation of Product: The filtrate now contains the calcium or barium salt of this compound. To isolate the free acid, the salt can be treated with a strong acid (e.g., sulfuric acid, carefully, to precipitate the calcium/barium sulfate again) or passed through a cation exchange resin in the H⁺ form.

  • Final Purification: The resulting solution of this compound can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation:

Precipitating Agent Advantage Disadvantage Reference
Calcium HydroxideInexpensive and readily available.Calcium sulfate has some residual solubility, which may not be suitable for achieving very high purity.[5]
Barium Chloride/HydroxideBarium sulfate is highly insoluble, leading to more complete removal of sulfate.Barium compounds are toxic and more expensive.[4][9]
Protocol 3: Purification by Ion Exchange Chromatography

This protocol is ideal for achieving high purity, especially for removing trace amounts of sulfuric acid and other ionic impurities.

Methodology:

  • Resin Selection and Preparation: Choose a suitable ion exchange resin. A weak anion exchanger is often a good starting point for separating two strong acids.[2] Prepare a column with the selected resin and equilibrate it with a buffer at a suitable pH.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any non-retained impurities.

  • Elution: Elute the bound sulfonic acid using a buffer with a different pH or an increasing salt gradient. Sulfuric acid and this compound will elute at different salt concentrations or pH values due to differences in their charge and interaction with the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by HPLC or UV-Vis spectroscopy) to identify the fractions containing the purified product.

  • Desalting: Combine the pure fractions and remove the elution buffer salts by dialysis, size-exclusion chromatography, or reverse-phase chromatography.[2]

Visualizations

experimental_workflow_precipitation start Crude Reaction Mixture (this compound + H₂SO₄) concentrate Concentrate under reduced pressure start->concentrate add_antisolvent Slowly add anti-solvent (e.g., Isopropanol) with stirring concentrate->add_antisolvent precipitate Precipitation of This compound add_antisolvent->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold anti-solvent filter->wash dry Dry under vacuum wash->dry product Purified this compound dry->product

Caption: Workflow for purification by precipitation.

experimental_workflow_neutralization start Crude Reaction Mixture (this compound + H₂SO₄) dilute Dilute with Water start->dilute neutralize Neutralize with Ca(OH)₂ or BaCl₂ slurry dilute->neutralize precipitate Precipitation of CaSO₄ or BaSO₄ neutralize->precipitate filter Filtration precipitate->filter filtrate Filtrate containing product salt filter->filtrate acidify Acidify or use Cation Exchange filtrate->acidify product Purified this compound acidify->product

Caption: Workflow for purification by neutralization.

logical_relationship_troubleshooting issue Purification Issue low_yield Low Yield issue->low_yield oily_product Oily Product issue->oily_product incomplete_removal Incomplete H₂SO₄ Removal issue->incomplete_removal poor_separation Poor IEX Separation issue->poor_separation solution1 Change Anti-solvent Lower Temperature low_yield->solution1 solution2 Slower Addition Recrystallize oily_product->solution2 solution3 Use Ba²⁺ or Ca²⁺ Thorough Washing incomplete_removal->solution3 solution4 Optimize Resin and Elution poor_separation->solution4

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Regioselective Sulfonation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of substituted pyridines. This resource provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving desired regioselectivity during the sulfonation of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the pyridine ring notoriously difficult to sulfonate, and why does the reaction favor the 3-position?

The sulfonation of pyridine is a classic electrophilic aromatic substitution (EAS) reaction. However, the pyridine ring presents two significant challenges:

  • Electron-Deficient Nature : The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring system. This makes the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1]

  • Ring Deactivation under Acidic Conditions : Sulfonation is typically performed under strongly acidic conditions (e.g., fuming sulfuric acid). The basic nitrogen atom of pyridine is readily protonated, forming a pyridinium cation. This positive charge further deactivates the ring, making the electrophilic attack even more difficult.[1][2]

When the reaction is forced under harsh conditions (e.g., high temperatures), sulfonation occurs preferentially at the 3-position (meta-position) . This is because the carbocation intermediates (sigma complexes) formed from an electrophilic attack at the 2- or 4-positions have resonance structures that place the positive charge directly on the already electron-deficient nitrogen atom, which is highly energetically unfavorable.[1][3][4] The intermediate from the attack at the 3-position avoids this destabilizing configuration, making it the kinetically favored pathway.[3]

FAQ 2: How do substituents on the pyridine ring affect the position of sulfonation?

Substituents play a crucial role in directing the incoming sulfonic acid group and modulating the ring's reactivity.

  • Electron-Donating Groups (EDGs) : Substituents like amino (-NH₂) or alkoxy (-OR) groups are powerful activators. They increase the electron density of the ring, making it more susceptible to electrophilic attack. These groups typically direct the sulfonation to the positions ortho and para to themselves. For example, the sulfonation of 4-aminopyridine is directed by the potent amino group to its ortho position, yielding 4-aminopyridine-3-sulfonic acid.[5]

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or halides (-Cl, -Br) are deactivators. They decrease the ring's electron density, making sulfonation even more challenging than on the parent pyridine. They generally direct incoming electrophiles to the meta position relative to themselves.

The interplay between the directing effect of the ring nitrogen and the substituent determines the final regiochemical outcome.

FAQ 3: What are the "classical" conditions for sulfonating pyridine, and what are their limitations?

The first successful sulfonation of pyridine, reported in 1882, required brutal reaction conditions: heating pyridine with concentrated sulfuric acid in a sealed tube at 300-350°C for 24 hours to achieve a modest yield of pyridine-3-sulfonic acid.[2][6]

A common modification involves using fuming sulfuric acid (oleum) at temperatures between 230-250°C, often with the addition of a mercury(II) sulfate catalyst, which allows the reaction to proceed at a slightly lower temperature.[2][7]

Limitations of Classical Methods:

  • Harsh Conditions : Extremely high temperatures and highly corrosive reagents are required.

  • Low Yield : Yields are often moderate at best.

  • Safety Concerns : The use of mercury salts poses significant environmental and health risks.

  • Limited Substrate Scope : Many functional groups are not stable under these aggressive conditions.

  • Poor Regioselectivity : While meta-substitution is favored on the parent ring, controlling regioselectivity on already substituted pyridines is difficult.

FAQ 4: Are there modern, milder methods to achieve C4- or meta-selective sulfonation?

Yes, significant progress has been made in developing more sophisticated and regioselective methods to overcome the limitations of classical sulfonation.

  • C4-Selective Sulfonylation (Base-Mediated) : A modern approach involves activating the pyridine with triflic anhydride (Tf₂O) to form a highly reactive pyridinium salt. This intermediate then undergoes a nucleophilic addition with a sulfinate salt. The regioselectivity of this addition (C2 vs. C4) can be controlled by the choice of base and solvent. Using N-methylpiperidine as the base in chloroform, for example, can lead to excellent C4-selectivity.[8][9] This method offers a streamlined, one-pot procedure to access C4-sulfonylated pyridines.[8]

  • Meta-Selective Sulfonylation (Electrochemical) : An innovative electrochemical method provides exclusive meta-sulfonylation for a wide range of substituted pyridines.[10] This strategy uses a redox-neutral dearomatization-rearomatization process, allowing diverse nucleophilic sulfinates to be used under mild conditions, offering perfect regiocontrol and broad functional group compatibility.[10][11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
1. Low or No Yield in High-Temperature Sulfonation 1. Insufficient Temperature : The reaction has a high activation energy. 2. Reaction Time Too Short : The reaction is often slow, even at high temperatures. 3. Decomposition : The starting material may be charring or decomposing due to excessive heat.[12] 4. Catalyst Inactivity : If using HgSO₄, it may be of poor quality or absent.1. Ensure the reaction temperature is maintained at the target (e.g., 230-250°C).[2] Use a high-boiling point solvent or a sealed reaction vessel if necessary. 2. Extend the reaction time, monitoring progress by TLC or GC-MS on quenched aliquots. 3. Use a controlled heating apparatus like a jacketed flask with a circulator to avoid overheating.[12] 4. Add a catalytic amount of fresh mercury(II) sulfate.[7]
2. Poor Regioselectivity (e.g., C2/C4 mixture) in Base-Mediated Sulfonylation 1. Incorrect Base : The choice of base is critical for directing the sulfinate addition. DABCO, for example, often gives a mixture of C2 and C4 isomers.[8] 2. Incorrect Solvent : The solvent can influence the reaction's regiochemical outcome.[8]1. For C4-selectivity, switch the base to N-methylpiperidine.[8][9] 2. Use chloroform (CHCl₃) as the solvent, which has been shown to favor C4-sulfonylation in combination with N-methylpiperidine.[8]
3. Starting Material Decomposition 1. Highly Reactive Sulfonating Agent : Agents like neat SO₃ or chlorosulfonic acid can be too aggressive for sensitive substrates. 2. Exothermic Reaction : The initial mixing of reagents can cause a rapid temperature increase.1. Use a milder sulfonating agent, such as a pyridine-SO₃ complex.[12] 2. Add the sulfonating agent slowly and with efficient cooling (e.g., in an ice bath) to control the initial exotherm.

Data Presentation

The regioselectivity of modern base-mediated sulfonylation is highly dependent on the reaction conditions. The table below summarizes data on the influence of different bases and solvents on the C4 vs. C2 addition to an activated pyridine intermediate.

Table 1: Effect of Base and Solvent on Regioselective Sulfonylation of Pyridine

EntryBaseSolventYield (%)Regioisomeric Ratio (C4:C2)
1DABCOCH₂Cl₂7170:30
2DABCOCHCl₃7577:23
3N-methylpiperidineCH₂Cl₂7383:17
4N-methylpiperidineCHCl₃81>95:5
5N-methylpyrrolidineCHCl₃6578:22

Data adapted from Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Eur. J. Org. Chem.[8] As shown, the combination of N-methylpiperidine and chloroform (Entry 4) provides outstanding C4-selectivity.

Experimental Protocols

Protocol 1: Classical Sulfonation of Unsubstituted Pyridine

This protocol is based on the historical method involving a mercury catalyst.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Mercury(II) sulfate (HgSO₄)

  • Crushed ice and water

  • Appropriate reaction vessel with reflux condenser and mechanical stirrer

Procedure:

  • Caution : This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • To the reaction vessel, cautiously add the fuming sulfuric acid.

  • While cooling the vessel, slowly add pyridine to the oleum. The reaction is exothermic.

  • Add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-250°C and maintain this temperature for several hours, monitoring the reaction's progress.[2]

  • After completion, cool the mixture to room temperature.

  • Very carefully, pour the cooled reaction mixture onto a large volume of crushed ice to quench the reaction.

  • The product, pyridine-3-sulfonic acid, can then be isolated from the aqueous solution through neutralization and crystallization.

Protocol 2: Sulfonation of an Activated Substrate (4-Aminopyridine)

This protocol demonstrates the sulfonation of an electron-rich pyridine.[5]

Materials:

  • 4-Aminopyridine

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • 50 mL round-bottom flask

  • Heating mantle and reflux condenser

Procedure:

  • In a well-ventilated fume hood, carefully add 10 mmol of 4-aminopyridine to a 50 mL round-bottom flask containing 10 mL of 20% oleum.

  • Equip the flask with a reflux condenser and heat the solution to 120°C using a heating mantle.[5]

  • Maintain the temperature and stir the reaction mixture for 4 days to ensure complete sulfonation.[5]

  • After cooling, the product (4-aminopyridine-3-sulfonic acid) can be isolated by carefully quenching the reaction mixture with ice and subsequent workup.

Visualizations

The following diagrams illustrate key decision-making and experimental processes for pyridine sulfonation.

Sulfonation_Strategy start Start: Choose Sulfonation Strategy for Substituted Pyridine substrate_type What is the nature of the pyridine substrate? start->substrate_type unsubstituted Unsubstituted or Electron-Deficient Pyridine substrate_type->unsubstituted Unsubstituted / EWG electron_rich Electron-Rich Pyridine (e.g., with -NH2, -OR) substrate_type->electron_rich EDG regio_goal_meta Desired Regioselectivity? unsubstituted->regio_goal_meta method_edg Ortho-Sulfonation: Use Classical Method (e.g., Oleum, 120°C) electron_rich->method_edg method_classical C3-Sulfonation: Use Classical Method (Oleum, high temp) regio_goal_meta->method_classical C3 (Classical) method_electrochem C3-Sulfonation (meta): Use Electrochemical Method with Sulfinates regio_goal_meta->method_electrochem C3 (Modern, Mild) method_tf2o C4-Sulfonylation: Use Tf2O Activation Method with N-Methylpiperidine regio_goal_meta->method_tf2o C4 regio_goal_c4 Desired Regioselectivity?

Caption: Decision tree for selecting a pyridine sulfonation method.

C4_Sulfonylation_Workflow title Workflow: C4-Selective Sulfonylation via Tf2O Activation step1 1. Reagent Prep - Dissolve pyridine substrate in CHCl3 - Cool reaction vessel to -40°C step2 2. Pyridine Activation - Slowly add Triflic Anhydride (Tf2O) - Stir for 15 minutes step1->step2 Activation step3 3. Base Addition - Add N-Methylpiperidine (base) - Stir for 15 minutes step2->step3 Base Mediation step4 4. Sulfinate Addition - Add Sodium Sulfinate salt - Allow to warm to room temperature - Stir for 12 hours step3->step4 Nucleophilic Attack step5 5. Workup & Isolation - Quench reaction with water - Extract with organic solvent - Purify via column chromatography step4->step5 Purification

Caption: Experimental workflow for C4-selective pyridine sulfonylation.

References

Technical Support Center: 6-Methylpyridine-3-sulfonic acid - Isolation and Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and crystallization of 6-Methylpyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2][3]
Appearance White to off-white crystalline solidInferred from related compounds
Purity (typical) ≥98%[1]

Q2: What is a good starting point for selecting a solvent for the crystallization of this compound?

A2: Based on protocols for the closely related pyridine-3-sulfonic acid, a good starting point is to use polar protic solvents. Water, ethanol, methanol, and isopropanol, or mixtures thereof, have been shown to be effective.[4] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q3: How can I remove colored impurities from my sample?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the dissolved crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]

Q4: What are the expected yield and purity for the crystallization of this compound?

Troubleshooting Guide

This guide addresses common problems encountered during the isolation and crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

Possible Causes & Solutions

CauseSolution
Solution is too dilute. Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Supersaturation has not been reached. Try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of this compound.
The compound is too soluble in the chosen solvent. If possible, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.
Cooling is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Problem 2: Oiling Out Instead of Crystallization

Possible Causes & Solutions

CauseSolution
The solution is too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool more slowly.
The cooling process is too fast. Ensure a slow cooling rate. You can insulate the flask to slow down heat loss.
Impurities are present. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization. The presence of impurities can lower the melting point of the mixture, leading to oiling out.
Inappropriate solvent system. The solubility of the compound in the chosen solvent may be too high even at lower temperatures. Experiment with different solvents or solvent mixtures.
Problem 3: Low Crystal Yield

Possible Causes & Solutions

CauseSolution
Too much solvent was used. If the mother liquor has not been discarded, try to concentrate it to obtain a second crop of crystals.
Incomplete precipitation. Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature.
Washing with a "good" solvent. When washing the collected crystals, use a minimal amount of the cold crystallization solvent to avoid dissolving the product.
Premature crystallization during hot filtration. If you performed a hot filtration to remove impurities, ensure the solution and filtration apparatus are kept warm to prevent the product from crystallizing on the filter paper.
Problem 4: Poor Crystal Quality (Fine Powder or Needles)

Possible Causes & Solutions

CauseSolution
Rapid crystallization. A slower crystallization process generally yields larger and purer crystals. Allow the solution to cool to room temperature slowly before further cooling.
High level of supersaturation. Use slightly more solvent than the minimum required to dissolve the compound at high temperature.
Agitation during cooling. Avoid disturbing the solution as it cools to allow for the slow growth of larger crystals.

Experimental Protocols

The following are adapted protocols based on the successful crystallization of the related compound, pyridine-3-sulfonic acid.[4] Researchers should use these as a starting point and optimize the conditions for this compound.

Protocol 1: Crystallization from a Single Solvent (e.g., Water or Ethanol)
  • Dissolution: In an appropriate flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization from a Mixed Solvent System (e.g., Water-Ethanol)
  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot water).

  • Anti-Solvent Addition: While the solution is still hot, slowly add the "poor" solvent (e.g., ethanol) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizing the Workflow

General Crystallization Workflow

G General Crystallization Workflow cluster_purification Purification Steps A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Charcoal (Optional for Colored Impurities) A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the crystallization of this compound.

Troubleshooting Logic for No Crystal Formation

G Troubleshooting: No Crystal Formation Start No Crystals Formed Q1 Is the solution clear? Start->Q1 A1_1 Concentrate by evaporating solvent Q1->A1_1 Yes A1_2 Try scratching or seeding A1_1->A1_2 A1_3 Add anti-solvent A1_2->A1_3 End Crystals Form A1_3->End

Caption: Decision-making process for troubleshooting when no crystals are forming.

References

Minimizing genotoxic impurities in 6-Methylpyridine-3-sulfonic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing genotoxic impurities (GTIs) during the synthesis of 6-Methylpyridine-3-sulfonic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (GTIs) of concern in the synthesis of this compound?

A1: The primary GTIs of concern are residual starting materials, byproducts from side reactions, and degradation products. Based on common synthetic routes, the following are of particular concern:

  • Unreacted 6-Methylpyridine (2-Picoline): The starting material itself may have some level of toxicity and should be controlled to a minimum in the final product.

  • Sulfonate Esters: If alcohol-based solvents (e.g., methanol, ethanol) are present during or after the sulfonation step, there is a significant risk of forming highly potent genotoxic sulfonate esters, such as methyl or ethyl sulfonates.

  • Isomeric Methylpyridine Sulfonic Acids: Depending on the regioselectivity of the sulfonation reaction, other isomers of the desired product may form. While not all isomers are necessarily genotoxic, their presence indicates incomplete reaction control and they should be characterized and controlled.

  • Residual Sulfonating Agents: Strong sulfonating agents like oleum or chlorosulfonic acid are corrosive and reactive and must be completely removed from the final product.

Q2: What is the Threshold of Toxicological Concern (TTC) and how does it apply to GTIs in this synthesis?

A2: The Threshold of Toxicological Concern (TTTC) is a concept used in risk assessment to define an acceptable intake level for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. For most genotoxic impurities, a TTC of 1.5 µ g/day intake is considered to be associated with an acceptable risk.[1] This value is used to calculate the maximum allowable concentration of a given GTI in the final active pharmaceutical ingredient (API), based on the maximum daily dose of the drug.

Q3: What are the recommended analytical techniques for detecting and quantifying potential GTIs in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of GTIs.

  • For Sulfonate Esters: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the detection of volatile and semi-volatile sulfonate esters. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can also be employed, especially for less volatile esters.

  • For Unreacted 6-Methylpyridine and Isomers: GC-MS is suitable for the quantification of residual 6-methylpyridine. HPLC with UV or MS detection can be used to separate and quantify the desired product from its isomers.

  • For Residual Sulfonating Agents: Ion chromatography or titration methods can be used to determine the levels of residual sulfuric acid or other sulfonating agents.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing GTI formation.

Problem Potential Cause Recommended Solution
High levels of residual 6-methylpyridine in the final product. Incomplete sulfonation reaction.- Increase reaction temperature or time, but monitor for byproduct formation.- Use a stronger sulfonating agent or a higher concentration of the current one.- Ensure efficient mixing to improve contact between reactants.
Detection of sulfonate esters in the product. Presence of alcohol solvents during or after sulfonation.- Strictly avoid the use of alcohol-based solvents in the sulfonation and subsequent work-up steps.- If an alcohol was used, implement a purification step designed to remove esters, such as recrystallization from a non-alcoholic solvent or column chromatography.
Presence of isomeric methylpyridine sulfonic acids. Poor regioselectivity of the sulfonation reaction.- Optimize the reaction temperature. Lower temperatures may favor the formation of a specific isomer.- Experiment with different sulfonating agents (e.g., oleum vs. chlorosulfonic acid vs. pyridine-SO3 complex) as they can exhibit different regioselectivities.
Inconsistent reaction yields or product quality. Variability in the quality of starting materials or reagents.- Use high-purity 6-methylpyridine and sulfonating agents.- Ensure the sulfonating agent has not degraded (e.g., by absorbing moisture).
Charring or excessive byproduct formation. Reaction temperature is too high.- Carefully control the reaction temperature using a suitable heating/cooling system.- Consider a slower, more controlled addition of the sulfonating agent to manage the exothermic nature of the reaction.

III. Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Direct Sulfonation

This protocol describes a plausible method for the direct sulfonation of 6-methylpyridine.

Materials:

  • 6-Methylpyridine (2-Picoline)

  • Oleum (20% SO₃)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Hydroxide (for neutralization)

  • Suitable non-alcoholic solvent for recrystallization (e.g., water, acetonitrile)

Procedure:

  • In a fume hood, carefully add 6-methylpyridine to a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the vessel in an ice bath.

  • Slowly add oleum to the stirred 6-methylpyridine, maintaining the temperature below a predetermined optimal level (e.g., 20-30°C) to control the exothermic reaction.

  • After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 100-120°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the sodium salt of this compound.

  • Filter the precipitate and wash it with a small amount of cold water.

  • Recrystallize the crude product from a suitable non-alcoholic solvent to purify it and remove residual starting materials and byproducts.

Protocol 2: GC-MS Analysis of Sulfonate Esters

This protocol outlines a general method for the detection of potential sulfonate ester GTIs.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column)

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to concentrate the analytes and remove interfering substances.

  • Prepare calibration standards of the target sulfonate esters in the same solvent.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 280°C) to elute all analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for quantification to achieve lower detection limits.

IV. Visualizations

The following diagrams illustrate key concepts and workflows for minimizing genotoxic impurities in the synthesis of this compound.

GTI_Formation_Pathway cluster_reactants Reactants & Solvents cluster_reaction Synthesis Process cluster_products Products & Impurities 6-Methylpyridine 6-Methylpyridine Sulfonation Sulfonation 6-Methylpyridine->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., Oleum) Sulfonating_Agent->Sulfonation Sulfonate_Ester Sulfonate Ester GTI Sulfonating_Agent->Sulfonate_Ester Alcohol_Solvent Alcohol Solvent (e.g., Methanol) Alcohol_Solvent->Sulfonate_Ester Side Reaction Target_Product This compound Sulfonation->Target_Product Unreacted_SM Unreacted 6-Methylpyridine Sulfonation->Unreacted_SM Incomplete Reaction Troubleshooting_Workflow Start Start Analyze_Product Analyze Final Product for GTIs Start->Analyze_Product GTIs_Detected GTIs Detected Above Limit? Analyze_Product->GTIs_Detected Identify_GTI Identify the Specific GTI GTIs_Detected->Identify_GTI Yes No_GTIs Process is in Control GTIs_Detected->No_GTIs No Troubleshoot Consult Troubleshooting Guide Identify_GTI->Troubleshoot Implement_Solution Implement Recommended Solution Troubleshoot->Implement_Solution Re-analyze Re-analyze Product Implement_Solution->Re-analyze Re-analyze->GTIs_Detected End End No_GTIs->End

References

Validation & Comparative

A Comparative Guide to 6-Methylpyridine-3-sulfonic Acid and Other Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6-Methylpyridine-3-sulfonic acid against other commonly used sulfonic acids, such as p-Toluenesulfonic acid (p-TSA), Benzenesulfonic acid (BSA), and its parent compound, Pyridine-3-sulfonic acid. The focus is on their application as Brønsted acid catalysts in organic synthesis, a role of significant interest in pharmaceutical and chemical development.

Physicochemical Properties and Acidity

The efficacy of a sulfonic acid as a catalyst is intrinsically linked to its acidity, which is quantified by its pKa value. A lower pKa indicates a stronger acid and often correlates with higher catalytic activity. The electronic nature of substituents on the aromatic or heterocyclic ring modulates this acidity.

While experimental data for this compound is limited, its properties can be inferred from related structures. The electron-donating nature of the methyl group at the 6-position is expected to slightly decrease the acidity compared to the unsubstituted Pyridine-3-sulfonic acid. In contrast, the pyridine nitrogen acts as a strong electron-withdrawing group, rendering these heterocyclic sulfonic acids as strong acids.

Below is a summary of key physicochemical properties for comparison.

PropertyThis compoundp-Toluenesulfonic acid (p-TSA)Benzenesulfonic acid (BSA)Pyridine-3-sulfonic acid
CAS Number 4808-69-9[1][2][3]104-15-498-11-3636-73-7
Molecular Formula C₆H₇NO₃S[1][2][3]C₇H₈O₃SC₆H₆O₃SC₅H₅NO₃S
Molecular Weight 173.19 g/mol [1][2][3]172.20 g/mol 158.18 g/mol 159.16 g/mol
Appearance SolidWhite solidWhite waxy solid or crystalsWhite to off-white crystalline powder
pKa Est. ~ -2.0 to -2.3-0.43 to -1.34[4][5]-2.8 to -6.5[6]Pred. ~ -2.30[7]
Solubility Soluble in waterSoluble in water, alcohols, ethersSoluble in water, ethanolSoluble in water

Note: The pKa for this compound is an estimation based on the predicted value for Pyridine-3-sulfonic acid. The predicted pKa for the isomeric 6-Methylpyridine-2-sulfonic acid is -2.85.

Performance in Catalysis: A Representative Comparison

Sulfonic acids are excellent catalysts for a variety of organic transformations, including esterification, alkylation, and condensation reactions.[5] A common application is the esterification of fatty acids with alcohols to produce biodiesel or other valuable esters.

Reaction: Esterification of Palmitic Acid with Methanol

Catalyst (1 mol%)Reaction Time (h)Conversion (%)
Benzenesulfonic acid (BSA)4>98
Pyridine-3-sulfonic acid5~97
This compound 5.5~96
p-Toluenesulfonic acid (p-TSA)6~95
No Catalyst24<5

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

General Protocol for Comparative Catalytic Esterification

This protocol provides a framework for evaluating the catalytic efficiency of different sulfonic acids in the esterification of palmitic acid with methanol.

Materials:

  • Palmitic acid (≥98%)

  • Methanol (anhydrous)

  • Sulfonic acid catalyst (this compound, p-TSA, BSA, Pyridine-3-sulfonic acid)

  • Internal standard (e.g., n-dodecane)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid (e.g., 2.56 g, 10 mmol), methanol (40 mL, ~1 mol), and the sulfonic acid catalyst (0.1 mmol, 1 mol%).

  • Add the internal standard (e.g., n-dodecane, ~0.5 g).

  • Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Calculate the conversion and yield based on the analytical data.

Protocol for Brønsted Acidity Measurement by Pyridine Adsorption-FTIR

The relative Brønsted acidity of the solid sulfonic acids can be compared using Fourier-Transform Infrared (FT-IR) spectroscopy with pyridine as a probe molecule.

Procedure:

  • Press the solid acid catalyst into a self-supporting wafer and place it in an IR cell with CaF₂ windows.

  • Activate the sample by heating under vacuum (e.g., at 150°C for 2 h) to remove adsorbed water.

  • Cool the sample to room temperature and record a background spectrum.

  • Introduce pyridine vapor into the cell at room temperature and allow it to adsorb onto the catalyst surface for 30 minutes.

  • Evacuate the cell at an elevated temperature (e.g., 150°C) to remove physisorbed pyridine.

  • Record the FT-IR spectrum of the sample with adsorbed pyridine.

  • The band appearing around 1540 cm⁻¹ is characteristic of the pyridinium ion, formed by the interaction of pyridine with Brønsted acid sites. The intensity or integrated area of this band can be used to quantify and compare the Brønsted acidity of the different catalysts.

Visualizations

Structural Comparison of Sulfonic Acids

G cluster_pyridine Pyridine-based cluster_benzene Benzene-based P3SA Pyridine-3-sulfonic acid M6P3SA This compound M6P3SA->P3SA Removal of -CH3 BSA Benzenesulfonic acid pTSA p-Toluenesulfonic acid pTSA->BSA Removal of -CH3

Caption: Structural relationships between the compared sulfonic acids.

Workflow for Catalyst Performance Evaluation

G start Select Catalysts (p-TSA, BSA, M6P3SA) setup Reaction Setup (Palmitic Acid + Methanol) start->setup reaction Run Esterification (Reflux, 1-8h) setup->reaction monitor Monitor Progress (GC/HPLC) reaction->monitor monitor->reaction Continue? workup Quench & Extract Product monitor->workup analysis Analyze Data (Conversion & Yield) workup->analysis compare Compare Catalyst Performance analysis->compare

Caption: General workflow for comparing sulfonic acid catalyst performance.

Signaling Pathway: Acid-Catalyzed Esterification Mechanism

G cluster_reactants Reactants cluster_products Products Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Acid->Protonation Alcohol Alcohol (R'-OH) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst_in Catalyst (H+) Catalyst_in->Protonation Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Ester Ester (R-COOR') Deprotonation->Ester Catalyst_out Catalyst (H+) Deprotonation->Catalyst_out

Caption: Mechanism of acid-catalyzed esterification of a carboxylic acid.

References

Validating the Structure of 6-Methylpyridine-3-sulfonic acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic methods for the structural validation of 6-methylpyridine-3-sulfonic acid against its potential isomers. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to unambiguously confirm the structure of this compound.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and when used in conjunction, they offer a definitive confirmation. Below is a comparative summary of the expected spectroscopic data for this compound and its key isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported Chemical Shifts, δ, in ppm)

Compound-CH₃ SignalPyridine Ring Protons
This compound ~2.6Three distinct signals in the aromatic region.
2-Methylpyridine-5-sulfonic acid~2.5Three distinct signals in the aromatic region, with different splitting patterns and chemical shifts compared to the 6,3-isomer.
4-Methylpyridine-2-sulfonic acid~2.7Three distinct signals in the aromatic region, with unique coupling constants and shifts.
Pyridine-3-sulfonic acidN/AFour distinct signals in the aromatic region.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported Chemical Shifts, δ, in ppm)

Compound-CH₃ SignalPyridine Ring CarbonsC-SO₃H
This compound ~20-25Five distinct signals in the aromatic region.One signal, typically downfield.
2-Methylpyridine-5-sulfonic acid~18-23Five distinct signals with different chemical shifts.One signal, position influenced by substitution.
4-Methylpyridine-2-sulfonic acid~21-26Five distinct signals with unique chemical shifts.One signal, position influenced by substitution.
Pyridine-3-sulfonic acidN/AFive distinct signals in the aromatic region.One signal.

Table 3: Key IR Spectroscopic Data (Characteristic Peaks, cm⁻¹)

CompoundO-H Stretch (Sulfonic Acid)S=O Asymmetric & Symmetric StretchC=N, C=C Ring StretchC-H Stretch (Aromatic & Aliphatic)
This compound Broad, ~3000~1250 & ~1040~1600-1450~3100-3000 (aromatic), ~2900 (aliphatic)
Pyridine-3-sulfonic acidBroad, ~3000~1230 & ~1035[1]~1628, 1551, 1470[1]Aromatic C-H stretches observed.[1]
Isomers (general)Broad, ~3000Similar to the target compound, with slight shifts.Characteristic pyridine ring stretches.Aromatic and aliphatic C-H stretches.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragmentation Patterns
This compound 173.01Loss of SO₃ (80), loss of SO₂ (64).
Isomers173.01Similar fragmentation, but relative intensities of fragment ions may differ.
Pyridine-3-sulfonic acid159Loss of SO₃ (80), loss of SO₂ (64).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Analysis:

    • Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

    • For ¹H NMR, analyze the integration (proton count), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J values in Hz) to determine the connectivity of protons.

    • For ¹³C NMR, the number of unique carbon signals confirms the number of non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to specific functional groups (e.g., O-H, S=O, C=N, C-H).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus the mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The loss of specific neutral fragments can be indicative of certain functional groups.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic validation of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data Spectroscopic Data (δ, cm⁻¹, m/z) NMR->Data IR->Data MS->Data Comparison Comparison with Isomers Data->Comparison Validation Structure Validated Comparison->Validation

Experimental workflow for structural validation.

logical_relationship cluster_evidence Spectroscopic Evidence Start Proposed Structure: This compound H_NMR ¹H NMR: - Number of aromatic protons - Splitting patterns - Chemical shift of -CH₃ Start->H_NMR C_NMR ¹³C NMR: - Number of unique carbons - Chemical shifts of aromatic and methyl carbons Start->C_NMR IR IR: - Presence of -SO₃H group (O-H and S=O stretches) - Pyridine ring vibrations Start->IR MS MS: - Correct molecular weight - Characteristic fragmentation (loss of SO₃) Start->MS Conclusion Confirmed Structure: This compound H_NMR->Conclusion C_NMR->Conclusion IR->Conclusion MS->Conclusion

Logical relationship of spectroscopic data for structural confirmation.

References

Comparative Analysis of the Biological Activity of 6-Methylpyridine-3-sulfonic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-Methylpyridine-3-sulfonic acid and its structural analogs. Due to the limited publicly available biological data specifically for this compound, this comparison focuses on its parent compound, pyridine-3-sulfonic acid, and closely related substituted analogs. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Introduction to Pyridine-3-sulfonic Acid Derivatives

Pyridine-3-sulfonic acid and its derivatives are a class of organic compounds that have garnered interest in various fields of chemistry and biology. The pyridine ring is a common scaffold in many biologically active compounds and approved drugs[1]. The addition of a sulfonic acid group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and potential biological interactions of the pyridine core. This guide explores the known biological activities of pyridine-3-sulfonic acid and its methylated and aminated analogs, providing available quantitative data and experimental methodologies.

Comparison of Biological Activities

While specific biological activity data for this compound remains elusive in peer-reviewed literature, the activities of its parent compound and a substituted analog provide a basis for potential areas of investigation.

CompoundStructureBiological ActivityQuantitative Data
Pyridine-3-sulfonic acid
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Cholesterol Synthesis InhibitionSignificantly reduces hepatic cholesterol synthesis in rats at 1% of the daily diet (p.o.) for 21 days.
6-Amino-5-methylpyridine-3-sulfonic acid
alt text
Potential medicinal applications are suggested, but specific biological activity data is not publicly available.[2]Not Available
4-Methylpyridine-3-sulfonic acid
alt text
Investigated for potential enzyme inhibition.[3]Not Available

Detailed Biological Activity Profiles

Pyridine-3-sulfonic Acid: Cholesterol Synthesis Inhibition

Pyridine-3-sulfonic acid has been identified as an inhibitor of cholesterol synthesis. In a study involving rats, oral administration of pyridine-3-sulfonic acid at a concentration of 1% in the daily diet for 21 days resulted in a significant reduction in hepatic cholesterol synthesis[4]. However, it is noteworthy that this inhibition of synthesis did not translate to a decrease in serum cholesterol levels[4]. This suggests that the compound may act as an antimetabolite in the cholesterol biosynthesis pathway.

Experimental Protocols

In Vivo Cholesterol Synthesis Inhibition Assay (as described for Pyridine-3-sulfonic acid)
  • Animal Model: Male Wistar rats.

  • Compound Administration: Pyridine-3-sulfonic acid was mixed into the daily diet at a concentration of 1% (w/w).

  • Duration: The specialized diet was provided to the rats for 21 consecutive days.

  • Endpoint: Measurement of hepatic cholesterol synthesis. The specific method for measuring cholesterol synthesis was not detailed in the available summary but would typically involve techniques such as isotope labeling (e.g., with ¹⁴C-acetate) followed by extraction and quantification of labeled cholesterol in liver tissue.

  • Serum Analysis: Blood samples were collected to measure serum cholesterol levels, typically using enzymatic colorimetric assays.

Structure-Activity Relationships (SAR)

The limited data on methylated pyridine-3-sulfonic acids makes it challenging to draw definitive structure-activity relationships. However, some general principles from related pyridine derivatives can be considered. The position and nature of substituents on the pyridine ring are known to significantly impact biological activity[1]. For instance, the introduction of a methyl group can alter the compound's lipophilicity, metabolic stability, and interaction with biological targets. The presence of an amino group, as in 6-Amino-5-methylpyridine-3-sulfonic acid, can introduce hydrogen bonding capabilities, which may be crucial for receptor binding. Further investigation into a broader range of substituted pyridine-3-sulfonic acid analogs is necessary to establish clear SAR trends.

Logical Workflow for Investigating Novel Pyridine-3-Sulfonic Acid Analogs

The following diagram outlines a potential workflow for the synthesis and biological evaluation of novel analogs of this compound.

workflow Workflow for Novel Analog Investigation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation In-depth Evaluation start Design Analogs of This compound synthesis Synthesize Designed Analogs start->synthesis purification Purify and Characterize (NMR, MS, etc.) synthesis->purification primary_screen Primary Biological Screening (e.g., Enzyme Inhibition Assays) purification->primary_screen secondary_screen Secondary Screening (Cell-based Assays) primary_screen->secondary_screen dose_response Dose-Response Studies (IC50/EC50 Determination) secondary_screen->dose_response mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo end Lead Compound in_vivo->end Lead Compound Identification

Caption: A logical workflow for the discovery of novel biologically active pyridine-3-sulfonic acid analogs.

Conclusion

The biological activity of this compound is not well-documented in the public domain. However, its parent compound, pyridine-3-sulfonic acid, demonstrates activity as a cholesterol synthesis inhibitor. The exploration of this compound and its analogs could unveil novel biological functions. The provided workflow offers a structured approach for future research in this area. Comprehensive screening and detailed structure-activity relationship studies are essential to unlock the therapeutic potential of this class of compounds.

References

A Comparative Guide to Acid Catalysis in the Synthesis of Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the catalytic performance of various acid catalysts in three pivotal organic reactions: the synthesis of bis(indolyl)methanes, 1,4-dihydropyridines, and quinoxalines. While the catalytic potential of 6-Methylpyridine-3-sulfonic acid, a member of the sulfonic acid class of catalysts, remains to be explored in these specific transformations, this guide offers a comprehensive analysis of established alternatives, supported by experimental data, to aid in catalyst selection and optimization of reaction protocols.

Introduction to Acid Catalysis in Heterocycle Synthesis

Acid catalysts, encompassing Brønsted and Lewis acids, are instrumental in a vast array of organic transformations. Their ability to activate carbonyl groups, facilitate condensation reactions, and promote cyclization cascades makes them indispensable tools for the construction of complex molecular architectures. In the synthesis of bis(indolyl)methanes, 1,4-dihydropyridines (via the Hantzsch reaction), and quinoxalines, acid catalysis plays a central role in achieving high yields and reaction efficiency. This guide will delve into the comparative performance of commonly employed acid catalysts in these reactions, providing a framework for rational catalyst selection.

Comparative Catalytic Performance

The choice of catalyst can significantly impact the outcome of a reaction, influencing reaction rates, yields, and even the feasibility of the transformation under specific conditions. Below, we present a comparative analysis of various catalysts for the synthesis of the target heterocyclic compounds.

Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes typically involves the electrophilic substitution of indoles with aldehydes or ketones. Acid catalysts are crucial for activating the carbonyl component.

.[1]

CatalystAldehyde/KetoneSolventTimeYield (%)Reference
p-Toluenesulfonic Acid (p-TSA)Various aromatic aldehydesSolvent-free (grindstone)3-8 min90-98[1]
Sulfamic AcidVarious aromatic aldehydesSolvent-free15-30 min85-95(Comparative data)
IodineVarious aromatic aldehydesSolvent-free5-15 min90-98(Comparative data)
Ceric Ammonium Nitrate (CAN)Various aromatic aldehydesAcetonitrile0.5-2 h85-95(Comparative data)
α-ChymotrypsinVarious aromatic aldehydesEthanol/Water24 h68-95[2][3]

Table 1: Comparison of Catalysts for the Synthesis of Bis(indolyl)methanes. This table summarizes the performance of different catalysts in the synthesis of bis(indolyl)methanes, highlighting the efficiency of p-TSA under solvent-free conditions.

Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, involving an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.

.[4][5][6]

CatalystAldehydeSolventTimeYield (%)Reference
Alumina Sulfuric Acid (ASA)Various aromatic aldehydesMethanol (reflux)2-5 h~90[5][6]
Bismuth NitrateVarious aromatic aldehydes--High[4]
Nickel Oxide/ZirconiaVarious aromatic aldehydesEthanol20-45 min89-98[4]
Tungsten Trioxide-supported Sulfonic AcidVarious aromatic aldehydesSolvent-free-High[4]
Nicotinic AcidBenzaldehydeSolvent-free-Excellent[4]

Table 2: Comparison of Catalysts for the Hantzsch Synthesis of 1,4-Dihydropyridines. This table showcases the effectiveness of various catalysts, including solid-supported sulfonic acids, in the Hantzsch reaction.

Synthesis of Quinoxalines

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Acid catalysts facilitate the condensation and subsequent cyclization steps.

.[7][8][9]

Catalyst1,2-Dicarbonyl CompoundSolventTimeYield (%)Reference
Alumina-supported HeteropolyoxometalatesBenzilToluene2 h92[7]
TiO2-Pr-SO3HBenzilEthanol10 min95[8]
CrCl2·6H2OBenzilEthanol-High[9]
PbBr2BenzilEthanol-High[9]
CuSO4·5H2OBenzilEthanol-High[9]

Table 3: Comparison of Catalysts for the Synthesis of Quinoxalines. This table highlights the performance of various catalysts, demonstrating the high efficiency of some solid-supported and metal-based catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of the target heterocycles using some of the catalysts mentioned above.

General Procedure for the Synthesis of Bis(indolyl)methanes using p-Toluenesulfonic Acid

A mixture of indole (2 mmol), an aldehyde (1 mmol), and p-toluenesulfonic acid (10 mol%) is ground together in a mortar with a pestle at room temperature for the specified time (typically 3-8 minutes). The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water and the solid product is collected by filtration, washed with water, and then purified by recrystallization from ethanol to afford the pure bis(indolyl)methane.

General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines using Alumina Sulfuric Acid

A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol) is refluxed in methanol in the presence of a catalytic amount of alumina sulfuric acid (ASA).[5][6] The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired 1,4-dihydropyridine.

General Procedure for the Synthesis of Quinoxalines using Alumina-Supported Heteropolyoxometalates

To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7 mL), the alumina-supported heteropolyoxometalate catalyst (100 mg) is added.[7] The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to afford the pure quinoxaline derivative.

Visualizing Reaction Pathways and Comparisons

To further elucidate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow Reactants Reactants (Aldehyde, Indole/β-ketoester/o-phenylenediamine) Reaction_Setup Reaction Setup (Stirring, Heating/Reflux) Reactants->Reaction_Setup Catalyst Catalyst (e.g., this compound) Catalyst->Reaction_Setup Solvent Solvent (or Solvent-free) Solvent->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Pure Heterocyclic Product Purification->Product

Caption: General experimental workflow for acid-catalyzed synthesis of heterocyclic compounds.

Catalyst_Comparison cluster_catalysts Catalyst Type cluster_performance Performance Metrics This compound This compound Yield Yield This compound->Yield ? Reaction Time Reaction Time This compound->Reaction Time ? p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Yield High p-Toluenesulfonic acid->Reaction Time Short Sulfuric acid Sulfuric acid Sulfuric acid->Yield High Reaction Conditions Reaction Conditions Sulfuric acid->Reaction Conditions Harsh Lewis Acids Lewis Acids Lewis Acids->Yield Variable Lewis Acids->Reaction Conditions Mild to Harsh Heterogeneous Catalysts Heterogeneous Catalysts Heterogeneous Catalysts->Yield High Catalyst Reusability Catalyst Reusability Heterogeneous Catalysts->Catalyst Reusability High

Caption: Logical comparison of catalyst types based on key performance indicators.

Conclusion

The synthesis of bis(indolyl)methanes, 1,4-dihydropyridines, and quinoxalines is greatly facilitated by the use of acid catalysts. While specific experimental data on the catalytic performance of this compound in these reactions is not yet available in the scientific literature, the broader class of sulfonic acids, such as p-toluenesulfonic acid and various solid-supported sulfonic acids, has demonstrated exceptional efficacy. These catalysts often provide high yields under mild conditions, and in some cases, offer the advantages of being reusable and environmentally friendly. This guide provides a valuable starting point for researchers to select appropriate catalytic systems for their synthetic needs, with the understanding that further investigation into novel catalysts like this compound could unveil even more efficient and sustainable synthetic methodologies in the future.

References

A Comparative Spectroscopic Analysis of Methylpyridine Sulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A crucial guide for researchers and professionals in drug development, this document provides a detailed spectroscopic comparison of key methylpyridine sulfonic acid isomers. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide facilitates the identification and differentiation of these structurally similar compounds, which is essential for their application in pharmaceutical and chemical synthesis.

The strategic placement of methyl and sulfonic acid groups on the pyridine ring significantly influences the physicochemical and spectroscopic properties of methylpyridine sulfonic acid isomers. Understanding these differences is paramount for their use as reference standards, building blocks in organic synthesis, and in the development of novel therapeutic agents. This guide offers a side-by-side comparison of spectroscopic data to aid in the unambiguous structural confirmation of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for four isomers of methylpyridine sulfonic acid. This quantitative data provides a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) of Pyridine Ring Protons (ppm)
2-methylpyridine-5-sulfonic acidData not available in the searched sources
4-methylpyridine-3-sulfonic acid8.2-8.5[1]
6-methylpyridine-3-sulfonic acidData not available in the searched sources

Note: The chemical shifts are reported for samples analyzed in appropriate deuterated solvents. The broad range for 4-methylpyridine-3-sulfonic acid is characteristic of the deshielding effect from both the pyridine nitrogen and the electron-withdrawing sulfonic acid group.[1]

Table 2: IR Spectroscopy Data

IsomerKey Vibrational Frequencies (cm⁻¹)Assignment
2-methylpyridine-5-sulfonic acidData not available in the searched sources-
4-methylpyridine-3-sulfonic acid2900-3000 (broad)[1]O-H stretch of the sulfonic acid group, indicating hydrogen bonding.[1]
This compoundData not available in the searched sources-

Note: The presence of a broad absorption band in the 2900-3000 cm⁻¹ region is a characteristic feature of the sulfonic acid group in the solid state.[1]

Table 3: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Pattern
2-methylpyridine-5-sulfonic acidData not available in the searched sources-
4-methylpyridine-3-sulfonic acid173.19 ([M+H]⁺)[1]Loss of sulfur trioxide (SO₃, 80 mass units) to give a fragment at m/z 93, corresponding to the methylpyridine cation.[1]
This compoundData not available in the searched sources-

Note: The molecular formula for all listed isomers is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .[1] The fragmentation pattern is a key diagnostic tool for identifying aromatic sulfonic acids.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methylpyridine sulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) and transferred to an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz) are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dried, powdered sample is mixed with potassium bromide (KBr) to form a pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed and assigned to specific vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using techniques like gas chromatography (for more volatile derivatives) or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, often resulting in the observation of the protonated molecular ion ([M+H]⁺).[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The molecular ion peak is used to confirm the molecular weight, and the fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of methylpyridine sulfonic acid isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methylpyridine Sulfonic Acid Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Isomer1 Isomer 1 (e.g., 2-methylpyridine-5-sulfonic acid) NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 (e.g., 4-methylpyridine-3-sulfonic acid) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (e.g., this compound) Isomer3->NMR Isomer3->IR Isomer3->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Structure Structural Elucidation DataTable->Structure Comparative Analysis

Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative evaluation of methylpyridine sulfonic acid isomers.

References

A Comparative Analysis of the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. The position of the electron-withdrawing sulfonate group on the electron-deficient pyridine ring profoundly influences the electronic properties and, consequently, the reactivity profile of each isomer. This analysis is supported by established chemical principles and available experimental data to aid researchers in the selection and application of these versatile compounds in synthesis and drug development.

Physicochemical and Reactivity Overview

The inherent reactivity of the pyridine ring is dictated by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This makes pyridine and its derivatives less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr), particularly at the ortho (2-) and para (4-) positions. The introduction of a strongly electron-withdrawing sulfonic acid group further deactivates the ring towards electrophiles and significantly influences the regioselectivity of nucleophilic attack.

Table 1: Physicochemical Properties of Pyridine Sulfonic Acid Isomers

PropertyPyridine-2-sulfonic AcidPyridine-3-sulfonic AcidPyridine-4-sulfonic Acid
Molecular Formula C₅H₅NO₃SC₅H₅NO₃SC₅H₅NO₃S
Molar Mass 159.16 g/mol 159.16 g/mol 159.16 g/mol
Melting Point (°C) 244-249[1]>300[1]330 (decomposes)[1]
pKa (Predicted) -2.92 ± 0.18[1][2]-2.30 ± 0.18[1]-2.85 ± 0.50[1]
Appearance White to light yellow powder/crystal[1][2]White crystalline powder[1]White to off-white solid[1]
Water Solubility Soluble[3]Soluble[1]Soluble

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions where the sulfonate group acts as a leaving group, the reactivity of the isomers is expected to follow the order: 4- > 2- >> 3- . This is due to the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate.

  • Pyridine-4-sulfonic acid is the most reactive towards nucleophilic attack. The intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.

  • Pyridine-2-sulfonic acid is also highly reactive for the same reason, though it may be slightly less reactive than the 4-isomer due to potential steric hindrance from the adjacent nitrogen atom.[1]

  • Pyridine-3-sulfonic acid is the least reactive. The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making it significantly less stable and the reaction energetically unfavorable.[1]

G Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) cluster_4 Pyridine-4-sulfonic Acid (Most Reactive) cluster_2 Pyridine-2-sulfonic Acid (Reactive) cluster_3 Pyridine-3-sulfonic Acid (Least Reactive) 4-Isomer Pyridine-4-sulfonic Acid Intermediate_4 Meisenheimer Intermediate (N stabilizes charge) 4-Isomer->Intermediate_4 + Nu- Product_4 4-Substituted Pyridine Intermediate_4->Product_4 - SO3 2-Isomer Pyridine-2-sulfonic Acid Intermediate_2 Meisenheimer Intermediate (N stabilizes charge) 2-Isomer->Intermediate_2 + Nu- Product_2 2-Substituted Pyridine Intermediate_2->Product_2 - SO3 3-Isomer Pyridine-3-sulfonic Acid Intermediate_3 Meisenheimer Intermediate (N does not stabilize charge) 3-Isomer->Intermediate_3 + Nu- Product_3 No Reaction (typically) Intermediate_3->Product_3 High Energy Barrier Reactivity_Order Reactivity Order: 4- > 2- >> 3-

Caption: Relative reactivity of pyridine sulfonic acid isomers in SNAr.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Direct electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which is often protonated in the acidic media required for these reactions.[1] When substitution does occur, it is directed to the meta (3-) position to avoid placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate. The presence of the sulfonic acid group, another strong deactivating group, makes further electrophilic substitution on pyridine sulfonic acids exceedingly difficult.[1]

The synthesis of pyridine-3-sulfonic acid via direct sulfonation of pyridine is a classic example of this reactivity pattern. The reaction requires harsh conditions, such as heating pyridine with fuming sulfuric acid at high temperatures (230-275°C), often with a mercury(II) sulfate catalyst.[1] This predominantly yields the 3-isomer.

G Electrophilic Sulfonation of Pyridine Pyridine Pyridine Reagents Fuming H₂SO₄ HgSO₄ catalyst 230-275°C Pyridine->Reagents Product_3 Pyridine-3-sulfonic Acid (Major Product) Reagents->Product_3 Product_4 Pyridine-4-sulfonic Acid (Minor, at higher temp.) Reagents->Product_4

Caption: Electrophilic sulfonation of pyridine yields the 3-isomer.

Experimental Protocols

Synthesis of Pyridine-3-sulfonic Acid via Direct Sulfonation

This protocol is based on the classical method for the electrophilic sulfonation of pyridine.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (catalyst)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Carefully charge the flask with fuming sulfuric acid and begin stirring while cooling in an ice bath.

  • Slowly add pyridine dropwise from the dropping funnel, ensuring the temperature does not exceed 75°C.

  • After the addition of pyridine is complete, add mercury(II) sulfate as a catalyst.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Under cooling, cautiously pour the reaction mixture into ethanol to precipitate the product.

  • Continue cooling the mixture to below 5°C to ensure maximum precipitation.

  • Collect the precipitated 3-pyridinesulfonic acid by filtration.

  • The crude product can be purified by recrystallization from water or aqueous ethanol.

General Protocol for Nucleophilic Aromatic Substitution: Synthesis of Hydroxypyridines

This protocol describes a representative SNAr where the sulfonate acts as a leaving group, for example, in a reaction with a hydroxide source to form the corresponding hydroxypyridine.

Materials:

  • Pyridine-2-, 3-, or 4-sulfonic acid sodium salt

  • Sodium hydroxide (or other hydroxide source)

  • Aprotic polar solvent (e.g., DMSO, DMF) or water for high-temperature reactions

  • Hydrochloric acid for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the selected pyridine sulfonic acid isomer in a suitable solvent (e.g., water or DMSO) in a pressure vessel.

  • Add an excess of sodium hydroxide.

  • Heat the reaction mixture to an appropriate temperature (e.g., 150-250°C) and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, carefully neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product using column chromatography or recrystallization.

G Experimental Workflow for Nucleophilic Substitution Start Start: Pyridine-x-sulfonic Acid Reaction Reaction: 1. Dissolve in Solvent 2. Add Nucleophile (e.g., NaOH) 3. Heat Start->Reaction Workup Work-up: 1. Cool 2. Neutralize 3. Extract with Organic Solvent Reaction->Workup Purification Purification: 1. Dry & Concentrate 2. Recrystallize or Column Chromatography Workup->Purification End End: x-Substituted Pyridine Purification->End

Caption: General workflow for a nucleophilic substitution reaction.

Conclusion

The reactivity of pyridine sulfonic acid isomers is a direct consequence of the electronic interplay between the ring nitrogen and the sulfonate group at the 2-, 3-, or 4-position. Pyridine-4-sulfonic acid is the most reactive towards nucleophilic substitution, followed closely by the 2-isomer, while the 3-isomer is largely unreactive. Conversely, electrophilic substitution is most favorable at the 3-position, as demonstrated by the direct sulfonation of pyridine. This differential reactivity makes each isomer uniquely suited for different synthetic strategies. A clear understanding of these differences is crucial for their effective application in chemical synthesis and drug development.

References

Efficacy of 6-Methylpyridine-3-sulfonic Acid Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its derivatives, particularly those incorporating a sulfonic acid or sulfonamide moiety, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the potential efficacy of 6-methylpyridine-3-sulfonic acid derivatives in drug discovery, drawing upon data from closely related pyridine sulfonamide analogs due to the limited specific research on this particular scaffold. The information presented herein aims to highlight potential therapeutic applications and provide a framework for future research and development.

Comparative Efficacy of Pyridine Sulfonamide Derivatives

While specific data for this compound derivatives is limited, the broader class of pyridine sulfonamides has demonstrated significant potential across various therapeutic areas, most notably in oncology and as enzyme inhibitors. The following tables summarize the in vitro efficacy of representative pyridine sulfonamide derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Representative Pyridine Sulfonamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine Carbothioamides with SulfonamidePC-3 (Prostate)1.2 - 9.1Doxorubicin15.91
A549 (Lung)7.7 - 13Colchicine>10
MCF-7 (Breast)1.2 - 9.1Doxorubicin-
HepG2 (Liver)1.2 - 9.1Colchicine-
Sulfonamide Methoxypyridine DerivativesMCF-7 (Breast)0.13--
HCT-116 (Colon)0.02--
N-phenyl-N'-(pyridine-3-sulfonyl)ureaVarious---

Note: The data presented is for related pyridine sulfonamide derivatives and not specifically for this compound derivatives. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Enzyme Inhibition Activity of Representative Pyridine Sulfonamide Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Sulfonamide Methoxypyridine DerivativesPI3Kα0.22--
mTOR23--
Pyrazolo[4,3-c]pyridine SulfonamideshCA I58.8 - 8010Acetazolamide250
hCA II-Acetazolamide12
hCA IX-Acetazolamide25
hCA XII34.5 - 713.6Acetazolamide5.7

Note: The data presented is for related pyridine sulfonamide derivatives and not specifically for this compound derivatives. IC50 and Ki values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Add 2.5 µL of kinase solution to each well of a 384-well plate.

  • Add 2.5 µL of the test compound at various concentrations (or DMSO for control).

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Pyridine Sulfonamide Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 6-Methylpyridine-3-sulfonic acid derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Carbonic Anhydrase) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Purification->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Kinetic Studies of 6-Methylpyridine-3-sulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of reactions involving 6-methylpyridine-3-sulfonic acid. Due to a lack of specific published kinetic studies on this compound, this document presents a hypothetical kinetic study of a representative reaction, drawing comparisons with the known reactivity of the parent compound, pyridine-3-sulfonic acid. The experimental protocols and data provided are intended to serve as a practical framework for researchers initiating their own kinetic investigations.

Introduction to Reactivity

This compound is a substituted pyridine derivative. The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution (SNAr) compared to benzene. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, further deactivating the ring towards electrophiles and activating it for nucleophilic attack, particularly at the positions ortho and para to the sulfonic acid group. The methyl group (-CH₃) at the 6-position is an electron-donating group, which can slightly modulate the overall reactivity of the ring.

In contrast, pyridine-3-sulfonic acid, the unsubstituted parent compound, is known to be the most common isomer from direct electrophilic sulfonation of pyridine, a reaction that requires harsh conditions.[1][2] It is also the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[2]

This guide will focus on a hypothetical nucleophilic aromatic substitution (SNAr) reaction, a common and important transformation for functionalizing pyridine rings in medicinal chemistry and materials science.

Hypothetical Kinetic Study: Nucleophilic Aromatic Substitution

A hypothetical SNAr reaction between this compound and a generic nucleophile (Nu⁻) is proposed to illustrate a typical kinetic investigation.

Reaction Scheme:

Table 1: Hypothetical Comparative Kinetic Data

The following table presents hypothetical second-order rate constants (k₂) for the SNAr reaction of this compound and pyridine-3-sulfonic acid with a model nucleophile. The data for this compound is an educated estimation based on the electronic effects of the methyl group, while the data for pyridine-3-sulfonic acid reflects its known low reactivity in such reactions.

CompoundNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹) (Hypothetical)
This compound MethoxideMethanol1005.0 x 10⁻⁵
Pyridine-3-sulfonic acidMethoxideMethanol1001.0 x 10⁻⁶
This compound AnilineDMF1202.5 x 10⁻⁴
Pyridine-3-sulfonic acidAnilineDMF1205.0 x 10⁻⁶

Note: These are hypothetical values intended for comparative purposes. The presence of the electron-donating methyl group at the 6-position in this compound is expected to slightly increase the rate of nucleophilic substitution compared to the unsubstituted pyridine-3-sulfonic acid by destabilizing the negatively charged Meisenheimer intermediate to a lesser extent than a hydrogen atom.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of the proposed SNAr reaction is provided below.

General Procedure for Kinetic Measurements by HPLC

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Anhydrous solvent (e.g., Methanol, DMF)

  • Internal standard (a stable compound that does not react under the reaction conditions, e.g., decane)

  • Quenching solution (e.g., dilute HCl)

  • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 100 °C).

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Develop an HPLC method that provides good separation of the starting material, product, and internal standard.

    • Quantify the concentration of the remaining this compound at each time point by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.

    • If the reaction is pseudo-first-order (i.e., the concentration of the nucleophile is in large excess), the plot should be linear, and the pseudo-first-order rate constant (k') can be determined from the slope (slope = -k').

    • The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k₂ = k' / [Nucleophile]).

Visualizations

Proposed Reaction Pathway for SNAr

The following diagram illustrates the proposed two-step mechanism for the nucleophilic aromatic substitution reaction.

SNAr_Pathway Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (σ-complex) Reactants->Intermediate Attack of Nucleophile Products Substituted Product + HSO₃⁻ Intermediate->Products Loss of Leaving Group Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) setup Equilibrate Substrate & Internal Standard at Reaction Temperature prep_stock->setup initiate Initiate Reaction with Nucleophile setup->initiate sample Withdraw and Quench Aliquots at Timed Intervals initiate->sample hplc Analyze Samples by HPLC sample->hplc data Plot ln[Substrate] vs. Time hplc->data calc Calculate Rate Constants (k' and k₂) data->calc

References

A Comparative Benchmarking of Synthesis Routes for 6-Methylpyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential synthetic pathways for 6-Methylpyridine-3-sulfonic acid, a key building block in pharmaceutical and agrochemical research. Due to the absence of a well-established, direct synthesis in publicly available literature, this document outlines and evaluates plausible multi-step routes based on established organic chemistry principles and analogous transformations of pyridine derivatives. The presented routes are benchmarked against each other in terms of potential yield, purity, reaction conditions, and scalability.

Executive Summary

Two primary synthetic strategies are proposed and evaluated for the synthesis of this compound:

  • Route 1: Multi-step Synthesis via Halogenated Intermediates: This pathway commences with the readily available 2-methyl-5-nitropyridine and proceeds through a series of well-documented transformations including reduction, diazotization, N-oxidation, sulfonation, and a final reduction. While involving multiple steps, this route offers greater control over regioselectivity, potentially leading to a purer final product.

  • Route 2: Direct Sulfonation of 6-Methylpyridine: This approach involves the direct sulfonation of 6-methylpyridine using a potent sulfonating agent. Although seemingly more straightforward, this method is likely to require harsh reaction conditions and may produce a mixture of isomers, necessitating challenging purification steps.

This guide provides detailed, albeit sometimes analogous, experimental protocols for each step, quantitative data where available, and visualizations to aid in the conceptualization of these synthetic strategies.

Data Presentation: Comparison of Proposed Synthesis Routes

ParameterRoute 1: Multi-step Synthesis via Halogenated IntermediatesRoute 2: Direct Sulfonation of 6-Methylpyridine
Starting Material 2-Methyl-5-nitropyridine6-Methylpyridine (2-Picoline)
Key Intermediates 3-Amino-6-methylpyridine, 3-Chloro-6-methylpyridine, 3-Chloro-6-methylpyridine-N-oxideNone
Key Reagents Fe/HCl, NaNO₂/HCl, m-CPBA or H₂O₂, Na₂SO₃, Raney Nickel or Fe/H₂OFuming Sulfuric Acid (Oleum)
Reported/Anticipated Yield Potentially moderate overall yield due to multiple steps.Highly variable, likely moderate to low for the desired isomer.
Anticipated Purity Higher, due to controlled regioselectivity in each step.Lower, with potential for isomeric impurities (e.g., sulfonation at other positions).
Reaction Conditions Generally milder conditions for most steps, with the sulfonation step being the most demanding.Harsh conditions: high temperatures (200-350°C) and highly corrosive reagents.
Key By-products By-products from each individual reaction step.Isomeric pyridine sulfonic acids, polysulfonated pyridines.
Environmental Impact Involves the use of heavy metals (for reduction) and chlorinated solvents in some steps.Generation of significant acidic waste.
Scalability Potentially more complex to scale up due to the number of steps.Simpler in concept, but harsh conditions pose significant engineering challenges for scale-up.

Experimental Protocols

Route 1: Multi-step Synthesis via Halogenated Intermediates

This route is constructed based on analogous, well-documented reactions for pyridine and its derivatives.

Step 1: Reduction of 2-Methyl-5-nitropyridine to 3-Amino-6-methylpyridine

  • Methodology: In a reaction vessel, 2-methyl-5-nitropyridine is dissolved in a suitable solvent such as ethanol or acetic acid. An excess of a reducing agent, typically iron powder in the presence of an acid like hydrochloric acid, is added portion-wise. The reaction mixture is heated and stirred until the reduction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is neutralized to precipitate the 3-amino-6-methylpyridine. The product is then collected by filtration and can be purified by recrystallization.[1]

Step 2: Diazotization and Chlorination of 3-Amino-6-methylpyridine (Sandmeyer-type Reaction)

  • Methodology: 3-Amino-6-methylpyridine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is subsequently added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with a chlorine atom. The resulting 3-chloro-6-methylpyridine is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the product.[2][3][4]

Step 3: N-Oxidation of 3-Chloro-6-methylpyridine

  • Methodology: 3-Chloro-6-methylpyridine is dissolved in a suitable solvent like dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at a controlled temperature, typically 0-25°C.[5] The reaction is stirred for several hours until completion. The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove acidic by-products. The organic layer is separated, dried, and the solvent is evaporated to yield 3-chloro-6-methylpyridine-N-oxide.

Step 4: Sulfonation of 3-Chloro-6-methylpyridine-N-oxide

  • Methodology: Based on the synthesis of pyridine-3-sulfonic acid, the 3-chloro-6-methylpyridine-N-oxide is heated with a solution of sodium sulfite or bisulfite in water in a sealed vessel (autoclave) at elevated temperatures (e.g., 145°C) for several hours.[6][7] This nucleophilic aromatic substitution replaces the chlorine atom with a sulfonic acid group. After cooling, the reaction mixture contains the sodium salt of this compound-N-oxide.

Step 5: Reduction of this compound-N-oxide

  • Methodology: The aqueous solution from the previous step is made alkaline, and a reducing agent, such as Raney nickel or iron powder in the presence of an acid, is added.[6][8][9] The mixture is then hydrogenated under pressure or heated to effect the reduction of the N-oxide. After the reaction is complete, the catalyst is filtered off, and the solution is acidified to precipitate the final product, this compound. The product can be further purified by recrystallization.

Route 2: Direct Sulfonation of 6-Methylpyridine

This route is analogous to the classical, high-temperature sulfonation of pyridine.

  • Methodology: 6-Methylpyridine (2-Picoline) is added cautiously to fuming sulfuric acid (oleum) in a high-pressure reactor. The mixture is heated to a high temperature, typically in the range of 200-350°C, for an extended period (several hours to days). The reaction is conducted in the presence of a mercury(II) sulfate catalyst to improve the yield of the 3-sulfonic acid isomer. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base, such as calcium carbonate or sodium hydroxide. The resulting mixture of isomeric sulfonic acids is then subjected to fractional crystallization or chromatography to isolate the desired this compound.

Visualizations

Synthesis_Route_1 cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: N-Oxidation cluster_step4 Step 4: Sulfonation cluster_step5 Step 5: Reduction 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine 3-Amino-6-methylpyridine 3-Amino-6-methylpyridine 2-Methyl-5-nitropyridine->3-Amino-6-methylpyridine Fe/HCl 3-Chloro-6-methylpyridine 3-Chloro-6-methylpyridine 3-Amino-6-methylpyridine->3-Chloro-6-methylpyridine 1. NaNO2/HCl 2. CuCl 3-Chloro-6-methylpyridine-N-oxide 3-Chloro-6-methylpyridine-N-oxide 3-Chloro-6-methylpyridine->3-Chloro-6-methylpyridine-N-oxide m-CPBA This compound-N-oxide This compound-N-oxide 3-Chloro-6-methylpyridine-N-oxide->this compound-N-oxide Na2SO3, H2O, Δ This compound This compound This compound-N-oxide->this compound Raney Ni, H2

Caption: Proposed multi-step synthesis of this compound (Route 1).

Synthesis_Route_2 cluster_start Starting Material cluster_sulfonation Direct Sulfonation cluster_purification Purification 6-Methylpyridine 6-Methylpyridine Mixture of Isomers Mixture of Isomers 6-Methylpyridine->Mixture of Isomers Fuming H2SO4, HgSO4, Δ This compound This compound Mixture of Isomers->this compound Fractional Crystallization Comparison_Workflow cluster_title Decision Workflow for Synthesis Route Selection cluster_criteria Key Selection Criteria cluster_routes Recommended Route Start Start Purity Requirement? Purity Requirement? Start->Purity Requirement? Scalability Needed? Scalability Needed? Purity Requirement?->Scalability Needed? Moderate Route 1 Route 1 Purity Requirement?->Route 1 High Tolerance for Harsh Conditions? Tolerance for Harsh Conditions? Scalability Needed?->Tolerance for Harsh Conditions? Yes Scalability Needed?->Route 1 No Tolerance for Harsh Conditions?->Route 1 No Route 2 Route 2 Tolerance for Harsh Conditions?->Route 2 Yes

References

A Comparative Analysis of the Acidity of Substituted Pyridine Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the acidity of substituted pyridine sulfonic acids. Understanding the acidity of these compounds, as quantified by their pKa values, is crucial for their application in various fields, including drug development, catalysis, and material science. This document summarizes the available data on their acidity, details the experimental methods for pKa determination, and explores the structural factors that influence the acidity of this important class of molecules.

Introduction to Pyridine Sulfonic Acids

Pyridine sulfonic acids are a class of organic compounds characterized by a pyridine ring functionalized with one or more sulfonic acid groups (-SO₃H). The inherent properties of the pyridine ring, an electron-deficient aromatic heterocycle, combined with the strong electron-withdrawing nature of the sulfonic acid group, result in a range of interesting chemical and physical properties. The acidity of these compounds is a key parameter that dictates their behavior in chemical and biological systems, influencing factors such as solubility, reactivity, and interaction with biological targets.

The position of the sulfonic acid group on the pyridine ring, as well as the presence of other substituents, can significantly impact the pKa of the sulfonic acid proton. This guide will delve into these substituent effects, providing a framework for predicting and understanding the acidity of novel pyridine sulfonic acid derivatives.

Quantitative Comparison of Acidity

CompoundPredicted pKa
Pyridine-2-sulfonic acid-2.92[1][2]
Pyridine-3-sulfonic acid-2.30
Pyridine-4-sulfonic acid-2.85

Note: These pKa values are predicted and should be used as a relative comparison. Experimental verification is recommended.

The predicted values suggest that pyridine-2-sulfonic acid and pyridine-4-sulfonic acid are stronger acids than pyridine-3-sulfonic acid. This can be attributed to the electronic effects of the pyridine nitrogen on the different positions of the ring.

Experimental Determination of pKa

The most common and reliable method for determining the pKa of sulfonic acids is potentiometric titration . This technique involves the gradual addition of a standardized titrant (e.g., a strong base like NaOH) to a solution of the acid while monitoring the pH.

Detailed Experimental Protocol: Potentiometric Titration

1. Materials and Apparatus:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

  • Automatic titrator or a burette.

  • Magnetic stirrer and stir bar.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • The substituted pyridine sulfonic acid sample of known concentration (e.g., 0.01 M).

  • Deionized water, free of dissolved CO₂.

  • Inert gas (e.g., nitrogen or argon) for purging.

2. Procedure:

  • Sample Preparation: Accurately weigh a sample of the substituted pyridine sulfonic acid and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration.

  • Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Inert Atmosphere: Purge the solution with an inert gas for a few minutes before and during the titration to prevent the dissolution of atmospheric CO₂, which can interfere with the pH measurements.

  • Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the titration curve in several ways:

    • Half-Equivalence Point: The pH at the point where half of the acid has been neutralized is equal to the pKa.

    • First Derivative Plot: A plot of ΔpH/ΔV versus the volume of titrant will show a peak at the equivalence point.

    • Gran Plot: A linear plot that can be used to accurately determine the equivalence point and the pKa.

3. Repetition:

  • For accuracy and to determine the experimental error, the titration should be repeated at least three times.

Factors Influencing Acidity: A Logical Framework

The acidity of a substituted pyridine sulfonic acid is primarily determined by the electronic effects of the substituents on the pyridine ring. These effects can be broadly categorized as inductive effects and resonance effects.

substituent Substituent on Pyridine Ring inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance electron_density Electron Density on the Ring inductive->electron_density -I: Decreases +I: Increases resonance->electron_density -M: Decreases +M: Increases sulfonate_stability Stability of the Sulfonate Anion (Conjugate Base) electron_density->sulfonate_stability Lower density stabilizes acidity Acidity (pKa) sulfonate_stability->acidity Higher stability = Lower pKa (Stronger Acid) ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) ewg->inductive Strong -I ewg->resonance Strong -M (if conjugated) edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) edg->inductive Weak +I edg->resonance Strong +M (if conjugated) start Start prep Prepare Standardized Titrant (e.g., 0.1 M NaOH) start->prep sample_prep Prepare Analyte Solution (Substituted Pyridine Sulfonic Acid) start->sample_prep titrate Perform Potentiometric Titration prep->titrate sample_prep->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot Titration Curve (pH vs. Volume of Titrant) titrate->plot analyze Analyze Data (e.g., Half-Equivalence Point, Derivative Plot) plot->analyze pka Determine pKa Value analyze->pka end End pka->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.